Product packaging for Napitane(Cat. No.:CAS No. 148152-63-0)

Napitane

Cat. No.: B1676947
CAS No.: 148152-63-0
M. Wt: 335.4 g/mol
InChI Key: HAEPGZUGYMHCJE-ROUUACIJSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

structure given in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H25NO2 B1676947 Napitane CAS No. 148152-63-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

148152-63-0

Molecular Formula

C22H25NO2

Molecular Weight

335.4 g/mol

IUPAC Name

(3R)-3-phenyl-1-[[(6R)-6,7,8,9-tetrahydrobenzo[g][1,3]benzodioxol-6-yl]methyl]pyrrolidine

InChI

InChI=1S/C22H25NO2/c1-2-5-16(6-3-1)17-11-12-23(13-17)14-18-7-4-8-20-19(18)9-10-21-22(20)25-15-24-21/h1-3,5-6,9-10,17-18H,4,7-8,11-15H2/t17-,18-/m0/s1

InChI Key

HAEPGZUGYMHCJE-ROUUACIJSA-N

Isomeric SMILES

C1C[C@H](C2=C(C1)C3=C(C=C2)OCO3)CN4CC[C@@H](C4)C5=CC=CC=C5

Canonical SMILES

C1CC(C2=C(C1)C3=C(C=C2)OCO3)CN4CCC(C4)C5=CC=CC=C5

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

3-phenyl-1-(1',2',3',4'-tetrahydro-5',6'-methylenedioxy-1'-naphthalenylmethyl)pyrrolidine methanesulfonate
A 75200
A-75200
A75200

Origin of Product

United States

Foundational & Exploratory

The Dual-Action Mechanism of Napitane: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Napitane (also known as A-75200) is a discontinued investigational small molecule drug initially developed by Abbott Laboratories for nervous system diseases. Its mechanism of action is characterized by a dual antagonism of the alpha-2 adrenergic receptor (ADRA2) and inhibition of the norepinephrine transporter (NET). This unique pharmacological profile suggests its potential as a modulator of noradrenergic neurotransmission. This technical guide provides a comprehensive overview of the known mechanism of action of this compound, including available quantitative data, relevant experimental protocols, and visual representations of its signaling pathways and experimental workflows.

Core Mechanism of Action

This compound exerts its effects through two primary molecular targets:

  • Alpha-2 Adrenergic Receptor (ADRA2) Agonism: this compound acts as an agonist at ADRA2 receptors. These receptors are G protein-coupled receptors that, when activated, inhibit the enzyme adenylate cyclase. This leads to a decrease in intracellular cyclic AMP (cAMP) levels, which in turn modulates downstream signaling cascades. In the context of noradrenergic neurons, presynaptic ADRA2 autoreceptors play a crucial role in a negative feedback loop that inhibits further norepinephrine release. By acting as an agonist at these receptors, this compound can modulate this feedback mechanism.

  • Norepinephrine Transporter (NET) Inhibition: this compound also functions as an inhibitor of the norepinephrine transporter (NET). The NET is responsible for the reuptake of norepinephrine from the synaptic cleft back into the presynaptic neuron, thereby terminating its signaling. By blocking this transporter, this compound increases the concentration and duration of action of norepinephrine in the synapse.

The combination of these two actions suggests a complex regulation of noradrenergic signaling, with potential therapeutic implications for conditions involving dysregulation of this neurotransmitter system.

Quantitative Data

The publicly available quantitative data for this compound is limited. The primary study by Firestone et al. (1993) provides a key insight into its potency as a norepinephrine uptake inhibitor.

ParameterTargetValueCell Line/SystemReference
EC50 Norepinephrine Transporter (NET)Comparable to CocaineBovine Adrenal Chromaffin CellsFirestone et al., 1993

Signaling Pathways

The signaling pathways affected by this compound are central to its mechanism of action.

ADRA2 Agonist Signaling Pathway

Activation of the ADRA2 receptor by this compound initiates a signaling cascade that leads to the inhibition of adenylate cyclase and a subsequent decrease in intracellular cAMP.

ADRA2_Signaling This compound This compound ADRA2 ADRA2 Receptor This compound->ADRA2 Binds to G_protein Gi/o Protein ADRA2->G_protein Activates AC Adenylate Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream Phosphorylates

ADRA2 Agonist Signaling Pathway for this compound.
NET Inhibition Mechanism

This compound's inhibition of the norepinephrine transporter (NET) leads to an accumulation of norepinephrine in the synaptic cleft, enhancing its effects on postsynaptic receptors.

NET_Inhibition cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron NE_vesicle Norepinephrine (NE) Vesicles NE_synapse Norepinephrine (NE) NE_vesicle->NE_synapse Release NET Norepinephrine Transporter (NET) NE_reuptake NE Reuptake NE_synapse->NET Reuptake via Postsynaptic_Receptor Postsynaptic Adrenergic Receptors NE_synapse->Postsynaptic_Receptor Binds to Postsynaptic_Effect Postsynaptic Signaling Postsynaptic_Receptor->Postsynaptic_Effect This compound This compound This compound->NET Inhibits

Mechanism of NET Inhibition by this compound.

Experimental Protocols

While the specific, detailed experimental protocols used for the characterization of this compound are not fully available in the public domain, this section outlines the general methodologies for the key experiments relevant to its mechanism of action.

Norepinephrine Uptake Inhibition Assay

This assay is used to determine the potency of a compound in inhibiting the reuptake of norepinephrine by the norepinephrine transporter.

Objective: To measure the half-maximal effective concentration (EC50) of this compound for the inhibition of [3H]norepinephrine uptake.

General Protocol:

  • Cell Culture: Bovine Adrenal Chromaffin Cells (BACC) or other suitable cell lines endogenously expressing or transfected with the norepinephrine transporter (NET) are cultured to confluence in appropriate media.

  • Assay Preparation: Cells are harvested, washed, and resuspended in a physiological buffer.

  • Incubation: A fixed concentration of radiolabeled norepinephrine (e.g., [3H]NE) is incubated with the cell suspension in the presence of varying concentrations of this compound. Control incubations are performed with vehicle and a known NET inhibitor (e.g., desipramine) to determine baseline and maximal inhibition, respectively.

  • Termination of Uptake: The uptake process is terminated by rapid filtration through glass fiber filters, separating the cells from the incubation medium.

  • Quantification: The amount of radioactivity trapped in the cells is quantified using liquid scintillation counting.

  • Data Analysis: The concentration-response curve is plotted, and the EC50 value is calculated using non-linear regression analysis.

NE_Uptake_Workflow Start Start Cell_Culture Culture NET-expressing cells (e.g., BACC) Start->Cell_Culture Prepare_Cells Harvest and prepare cell suspension Cell_Culture->Prepare_Cells Incubate Incubate cells with [3H]NE and varying concentrations of this compound Prepare_Cells->Incubate Filter Rapidly filter to terminate uptake Incubate->Filter Scintillation Quantify radioactivity via liquid scintillation Filter->Scintillation Analyze Analyze data and calculate EC50 Scintillation->Analyze End End Analyze->End

Experimental Workflow for Norepinephrine Uptake Assay.
Radioligand Binding Assay for ADRA2

This assay is employed to determine the binding affinity of this compound to the alpha-2 adrenergic receptor.

Objective: To determine the inhibition constant (Ki) of this compound for the ADRA2 receptor.

General Protocol:

  • Membrane Preparation: Membranes are prepared from cells or tissues expressing the ADRA2 receptor.

  • Assay Setup: In a multi-well plate, the prepared membranes are incubated with a specific radioligand for the ADRA2 receptor (e.g., [3H]clonidine) and a range of concentrations of the unlabeled competitor, this compound.

  • Incubation: The mixture is incubated to allow binding to reach equilibrium.

  • Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand by rapid filtration.

  • Detection: The radioactivity on the filters is measured.

  • Data Analysis: The IC50 value (concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined and converted to the Ki value using the Cheng-Prusoff equation.

Calcium Flux Assay

A study by Firestone et al. (1993) suggested that this compound may inhibit calcium flux through voltage-gated channels. A calcium flux assay can be used to investigate this further.

Objective: To assess the effect of this compound on intracellular calcium concentration following depolarization.

General Protocol:

  • Cell Loading: Adherent cells (e.g., BACC) are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Baseline Measurement: The baseline fluorescence of the cells is measured.

  • Compound Addition: this compound or a vehicle control is added to the cells.

  • Depolarization: The cells are stimulated with a depolarizing agent (e.g., high potassium solution or a nicotinic agonist) to open voltage-gated calcium channels.

  • Fluorescence Measurement: The change in fluorescence intensity, corresponding to the change in intracellular calcium concentration, is monitored in real-time.

  • Data Analysis: The peak fluorescence response is measured and compared between this compound-treated and control cells.

Conclusion

This compound possesses a dual mechanism of action, functioning as both an agonist of the alpha-2 adrenergic receptor and an inhibitor of the norepinephrine transporter. This combination of activities suggests a nuanced modulation of the noradrenergic system. While the discontinuation of its development has limited the availability of extensive public data, the foundational understanding of its targets provides a clear picture of its pharmacological intent. Further research, should it be pursued, would benefit from detailed characterization of its binding affinities and downstream functional consequences in a variety of preclinical models.

Disclaimer: this compound is a discontinued investigational drug and is not approved for any clinical use. This information is for research and informational purposes only.

Early-Stage Research on NAP (Davunetide) for Nervous System Diseases: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Terminology: Initial searches for "Napitane" did not yield specific results for a compound with that name in the context of nervous system diseases. The research landscape, however, points significantly to "NAP," a neuroprotective peptide with the generic name Davunetide . This guide will focus on the early-stage research available for NAP (Davunetide), as it is the likely subject of interest.

This technical guide provides an in-depth overview of the preclinical research on NAP (Davunetide) for the treatment of nervous system diseases. It is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on the quantitative data, experimental methodologies, and known signaling pathways associated with this neuroprotective peptide.

Quantitative Data Summary

The following tables summarize the quantitative findings from key preclinical studies investigating the efficacy of NAP and its analogs.

Table 1: Neuroprotection against 6-Hydroxydopamine (6-OHDA) Toxicity

CompoundConcentrationEffectSource
NAP1 µMComplete protection[1]
M98 (NAP analog)1 µMComplete protection[1]
M99 (NAP analog)1 µMComplete protection[1]
Desferal (DFO)1 µMComplete protection[1]

Table 2: Inhibition of Iron-Induced Lipid Peroxidation in Rat Brain Homogenates

CompoundConcentrationEffectSource
NAPup to 100 µMNo inhibition[1]
M98 (NAP analog)≥ 30 µMSignificant inhibition[1]
M99 (NAP analog)≥ 30 µMSignificant inhibition[1]

Key Experimental Protocols

Detailed methodologies for pivotal experiments cited in the early-stage research of NAP are outlined below.

Neuroprotection Assay against 6-OHDA Toxicity
  • Cell Line: Human neuroblastoma cell line (SH-SY5Y).

  • Toxin: 6-hydroxydopamine (6-OHDA) is used to induce neuronal cell death, modeling dopaminergic neuron loss in Parkinson's disease.

  • Treatment: Cells are pre-treated with NAP or its analogs (M98, M99) at a concentration of 1 µM. Desferal (DFO), a known iron chelator and radical scavenger, is used as a positive control.

  • Endpoint: The primary endpoint is the assessment of cell viability to determine the protective effect of the compounds against 6-OHDA-induced toxicity.[1]

Lipid Peroxidation Assay
  • Tissue Preparation: Homogenates are prepared from rat brains.

  • Induction of Peroxidation: Iron is introduced to the brain homogenates to induce lipid peroxidation, a key process in oxidative stress-mediated neuronal damage.

  • Treatment: The homogenates are treated with varying concentrations of NAP or its analogs (M98, M99).

  • Endpoint: The level of lipid peroxidation is measured to evaluate the antioxidant capacity of the tested compounds.[1]

Cognitive Assessment in a Diabetes Rat Model
  • Animal Model: Diabetes is induced in rats via an intraperitoneal injection of streptozotocin (55 mg/kg).[2]

  • Treatment: NAP or a vehicle is administered intranasally on a daily basis, commencing the day after diabetes induction.[2]

  • Behavioral Test: The Morris water maze is employed 12 weeks post-diabetes induction to assess spatial memory and learning.[2]

  • Endpoints: Key metrics include the learning curve during the acquisition phase and performance in the probe memory test.[2]

Brain Structural Integrity Assessment
  • Animal Model: Streptozotocin-induced diabetic rats.[2]

  • Imaging: T2 magnetic resonance imaging (MRI) is performed at 15 weeks of diabetes to assess brain structural integrity.[2]

  • Endpoint: The primary focus is the detection and measurement of atrophy in specific brain regions, such as the prefrontal cortex.[2]

Immunohistochemical Analysis
  • Animal Model: Streptozotocin-induced diabetic rats.

  • Tissue Processing: Brain tissue is collected 16 weeks after diabetes induction for immunohistochemical staining.

  • Markers: Antibodies against synaptophysin (a synaptic marker) and markers for apoptosis are used.

  • Quantification: The density of synaptic markers and the extent of apoptosis are quantified in the prefrontal cortex, cerebral cortex, and hippocampus.[2]

Signaling Pathways and Mechanisms of Action

NAP exerts its neuroprotective effects through a multi-faceted mechanism of action, primarily centered on the stabilization of microtubules and the modulation of key cell survival and apoptotic signaling pathways.

NAP-Mediated Microtubule Stabilization

NAP's primary mechanism involves its interaction with the microtubule network, which is crucial for neuronal structure, axonal transport, and overall cell health. NAP does not directly polymerize tubulin but rather modulates microtubule dynamics through an indirect mechanism involving microtubule-associated proteins.[3] Specifically, NAP binds to microtubule end-binding proteins (EB1 and EB3) which, in turn, facilitates the interaction of Tau protein with the microtubules.[4][5] This enhanced association of Tau stabilizes the microtubule network, protecting it from depolymerization and damage from various insults.[2][4]

NAP_Microtubule_Stabilization NAP NAP (Davunetide) EB1_EB3 EB1 / EB3 NAP->EB1_EB3 binds to Tau Tau Protein EB1_EB3->Tau recruits Microtubules Microtubules Tau->Microtubules binds to & stabilizes Stabilization Microtubule Stabilization Microtubules->Stabilization

NAP's interaction with EB proteins to promote Tau-mediated microtubule stabilization.
Pro-Survival Signaling Pathways

NAP has been shown to activate critical pro-survival signaling cascades within neurons. Studies have demonstrated that NAP can stimulate the phosphorylation and activation of the PI-3K/Akt pathway and the MAPK/MEK1 pathway.[1][6] These pathways are central to promoting cell growth, proliferation, and survival, and their activation by NAP contributes to its neuroprotective effects by counteracting apoptotic signals.

NAP_Survival_Pathways cluster_extracellular Extracellular cluster_intracellular Intracellular NAP NAP (Davunetide) PI3K PI-3K NAP->PI3K MAPK_MEK1 MAPK/MEK1 NAP->MAPK_MEK1 Akt Akt PI3K->Akt activates Cell_Survival Cell Survival & Growth Akt->Cell_Survival MAPK_MEK1->Cell_Survival

Activation of pro-survival PI-3K/Akt and MAPK/MEK1 pathways by NAP.
Anti-Apoptotic Mechanisms

In models of neuronal apoptosis, NAP has demonstrated the ability to interfere with the core apoptotic machinery. Specifically, NAP treatment has been shown to prevent the alcohol-induced increase in the concentration of caspase-3, a key executioner caspase in the apoptotic cascade.[7] Furthermore, NAP prevents the release of cytochrome c from the mitochondria into the cytosol, a critical upstream event that triggers caspase activation.[7]

NAP_Anti_Apoptotic_Pathway NAP NAP (Davunetide) Cytochrome_c Cytochrome c release NAP->Cytochrome_c inhibits Caspase_3 Caspase-3 activation NAP->Caspase_3 inhibits Mitochondrion Mitochondrion Mitochondrion->Cytochrome_c Cytochrome_c->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

NAP's inhibition of key steps in the apoptotic cascade.
Involvement in Wnt Signaling and Synaptogenesis

There is emerging evidence suggesting a link between NAP and the Wnt signaling pathway.[4] The Wnt pathway is known to play a crucial role in synaptogenesis, including the formation and maturation of dendritic spines. By modulating Wnt signaling, NAP may contribute to the formation of new synapses and the maintenance of synaptic integrity, which is often compromised in neurodegenerative diseases.

NAP_Wnt_Signaling NAP NAP (Davunetide) Wnt_Signaling Wnt Signaling Pathway NAP->Wnt_Signaling modulates Dendritic_Spine Dendritic Spine Formation Wnt_Signaling->Dendritic_Spine Synaptic_Plasticity Synaptic Plasticity Dendritic_Spine->Synaptic_Plasticity

Proposed modulation of the Wnt signaling pathway by NAP, leading to enhanced synaptogenesis.

References

Preliminary In-Vitro Profile of Napitane: A Novel Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only

Abstract

This document outlines the initial in-vitro characterization of Napitane, a novel small molecule inhibitor targeting the MEK1/2 signaling pathway. The following sections provide a summary of its anti-proliferative activity, kinase selectivity, and mechanism of action in relevant cancer cell lines. Detailed experimental protocols and data are presented to support these preliminary findings.

Introduction

This compound is a synthetic, non-ATP competitive inhibitor of MEK1 and MEK2, key components of the Ras/Raf/MEK/ERK signaling cascade. Dysregulation of this pathway is a critical driver in many human cancers, making it a well-validated target for therapeutic intervention. This whitepaper details the foundational in-vitro studies conducted to ascertain the potency, selectivity, and cellular effects of this compound.

Anti-proliferative Activity

The cytotoxic effects of this compound were evaluated against a panel of human cancer cell lines known to exhibit mutations in the MAPK pathway. The half-maximal inhibitory concentration (IC50) was determined following 72 hours of continuous exposure to the compound.

Table 1: Anti-proliferative Activity of this compound in Human Cancer Cell Lines

Cell LineCancer TypeKey MutationIC50 (nM)
A-375Malignant MelanomaBRAF V600E8.5
HT-29Colorectal CarcinomaBRAF V600E12.1
HCT116Colorectal CarcinomaKRAS G13D25.3
HeLaCervical CancerWild-type BRAF/KRAS> 10,000

Kinase Selectivity Profile

To assess the selectivity of this compound, its inhibitory activity was tested against a panel of related kinases. The half-maximal inhibitory concentration (IC50) for each kinase was determined using a biochemical assay.

Table 2: Kinase Inhibition Profile of this compound

Kinase TargetIC50 (nM)
MEK15.2
MEK27.8
ERK1> 5,000
ERK2> 5,000
BRAF> 10,000
c-RAF> 10,000

Mechanistic Studies: Target Engagement in A-375 Cells

Western blot analysis was performed to confirm that this compound engages its intended target within the cell, leading to the inhibition of downstream signaling. A-375 melanoma cells were treated with varying concentrations of this compound for 2 hours.

Table 3: Downstream Pathway Inhibition by this compound in A-375 Cells

This compound Concentration (nM)p-ERK / Total ERK Ratio (Normalized)
0 (Vehicle)1.00
10.62
100.15
1000.03
1000< 0.01

Experimental Protocols

Cell Proliferation Assay (MTS Assay)
  • Cell Seeding: Cancer cell lines were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: Cells were treated with a 10-point serial dilution of this compound (0.1 nM to 100 µM) or vehicle control (0.1% DMSO) for 72 hours.

  • MTS Reagent Addition: After the incubation period, 20 µL of MTS reagent (CellTiter 96® AQueous One Solution) was added to each well.

  • Incubation and Measurement: Plates were incubated for 2 hours at 37°C. The absorbance was then measured at 490 nm using a microplate reader.

  • Data Analysis: The absorbance values were normalized to the vehicle control, and IC50 values were calculated using a four-parameter logistic curve fit.

Kinase Inhibition Assay (Biochemical)
  • Reaction Setup: Recombinant human MEK1 or other kinases were incubated with their respective substrates and ATP in a reaction buffer.

  • Inhibitor Addition: this compound was added at various concentrations to the reaction mixture.

  • Kinase Reaction: The reaction was initiated by the addition of ATP and allowed to proceed for 60 minutes at room temperature.

  • Detection: The amount of phosphorylated substrate was quantified using a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay).

  • Data Analysis: IC50 values were determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Western Blotting
  • Cell Lysis: A-375 cells treated with this compound were washed with cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration in the lysates was determined using a BCA assay.

  • SDS-PAGE and Transfer: Equal amounts of protein (20 µg) were separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: Membranes were blocked and then incubated with primary antibodies against p-ERK (Thr202/Tyr204), total ERK, and a loading control (e.g., GAPDH) overnight at 4°C.

  • Detection: After incubation with HRP-conjugated secondary antibodies, bands were visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry: Band intensities were quantified, and the ratio of p-ERK to total ERK was calculated.

Visualizations

G cluster_0 Cell Exterior cluster_1 Cytoplasm cluster_2 Nucleus Growth Factor Growth Factor Receptor Receptor Growth Factor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK1/2 MEK1/2 RAF->MEK1/2 ERK1/2 ERK1/2 MEK1/2->ERK1/2 Transcription Factors Transcription Factors ERK1/2->Transcription Factors Proliferation Proliferation Transcription Factors->Proliferation Survival Survival Transcription Factors->Survival This compound This compound This compound->MEK1/2 G A Seed cells in 96-well plate B Add serial dilutions of this compound A->B C Incubate for 72 hours B->C D Add MTS reagent C->D E Incubate for 2 hours D->E F Measure absorbance at 490 nm E->F G Calculate IC50 values F->G G cluster_0 In-Vitro Screening cluster_1 Mechanism of Action cluster_2 Outcome A Biochemical Assay (Kinase Panel) C Target Engagement (Western Blot) A->C B Cell-Based Assay (Proliferation) B->C D Lead Compound: This compound C->D

Napitane: A Technical Whitepaper on its Antidepressant Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Napitane (also known as A-75200) is a novel small molecule with a promising pharmacological profile for the treatment of major depressive disorder. As a catecholamine uptake inhibitor with additional antagonistic effects at α-adrenergic receptors, this compound presents a dual mechanism of action that could offer a unique therapeutic advantage. This technical guide provides a comprehensive overview of the current, albeit limited, preclinical data on this compound, its proposed mechanism of action, and detailed protocols for key in vitro and in vivo assays relevant to its evaluation as a potential antidepressant. The document is intended to serve as a foundational resource for researchers and drug development professionals interested in further investigating this compound.

Introduction

Major depressive disorder (MDD) is a leading cause of disability worldwide, and a significant percentage of patients do not achieve adequate remission with currently available antidepressant therapies. This underscores the urgent need for novel therapeutic agents with distinct mechanisms of action. This compound has emerged as a compound of interest due to its dual activity as an inhibitor of catecholamine reuptake and an antagonist of α-adrenergic receptors. This combination suggests a potential for robust modulation of noradrenergic and dopaminergic neurotransmission, key pathways implicated in the pathophysiology of depression. This whitepaper aims to consolidate the available preclinical information on this compound, provide standardized experimental protocols for its further evaluation, and present the existing data in a clear, structured format to facilitate future research and development efforts.

Mechanism of Action

This compound's primary mechanism of action is the inhibition of catecholamine uptake, specifically targeting the norepinephrine transporter (NET) and likely the dopamine transporter (DAT). By blocking these transporters, this compound increases the synaptic concentration of norepinephrine and dopamine, enhancing neurotransmission in brain regions critical for mood regulation, motivation, and reward.

Additionally, this compound exhibits inhibitory effects on α-adrenergic receptors. Antagonism of presynaptic α2-adrenergic autoreceptors can further enhance norepinephrine release by blocking the negative feedback loop that normally limits its synaptic availability. The blockade of postsynaptic α1-adrenergic receptors may also contribute to its overall pharmacological profile, although the precise implications for its antidepressant effect require further investigation.

Signaling Pathway Diagram

Napitane_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron NE_Vesicle Norepinephrine Vesicle NE_Synapse NE NE_Vesicle->NE_Synapse Release DA_Vesicle Dopamine Vesicle DA_Synapse DA DA_Vesicle->DA_Synapse Release NET Norepinephrine Transporter (NET) DAT Dopamine Transporter (DAT) Alpha2_AR α2-Adrenergic Autoreceptor Alpha2_AR->NE_Vesicle Inhibits Release NE_Synapse->NET Reuptake NE_Synapse->Alpha2_AR Negative Feedback Postsynaptic_R Postsynaptic Receptors NE_Synapse->Postsynaptic_R Binding DA_Synapse->DAT Reuptake DA_Synapse->Postsynaptic_R Binding This compound This compound This compound->NET Inhibits This compound->DAT Inhibits This compound->Alpha2_AR Antagonizes

Caption: Proposed mechanism of action for this compound.

Preclinical Data

The available preclinical data for this compound is currently limited. The following table summarizes the key in vitro finding. To date, no in vivo data from behavioral models of depression, such as the Forced Swim Test or Tail Suspension Test, have been publicly reported for this compound.

Table 1: In Vitro Activity of this compound
Assay TypeTargetSystemResult (EC50)ComparatorReference
Norepinephrine Uptake InhibitionNorepinephrine Transporter (NET)Bovine Adrenal Chromaffin CellsComparable to CocaineCocaine

Note: Specific quantitative values for the EC50 were not provided in the available literature.

Experimental Protocols

The following sections provide detailed, standardized protocols for key experiments essential for the preclinical evaluation of this compound's antidepressant potential.

In Vitro Assays

This assay determines the potency of this compound to inhibit the reuptake of norepinephrine and dopamine into synaptosomes or cultured cells expressing the respective transporters.

Workflow Diagram:

Uptake_Inhibition_Assay_Workflow Start Start Prepare_Cells Prepare synaptosomes or cells expressing NET/DAT Start->Prepare_Cells Incubate_this compound Pre-incubate with varying concentrations of this compound Prepare_Cells->Incubate_this compound Add_Radioligand Add radiolabeled substrate ([3H]NE or [3H]DA) Incubate_this compound->Add_Radioligand Incubate Incubate at 37°C Add_Radioligand->Incubate Terminate_Uptake Terminate uptake by rapid filtration Incubate->Terminate_Uptake Wash Wash to remove unbound radioligand Terminate_Uptake->Wash Measure_Radioactivity Measure radioactivity using scintillation counting Wash->Measure_Radioactivity Analyze_Data Calculate IC50 values Measure_Radioactivity->Analyze_Data End End Analyze_Data->End Forced_Swim_Test_Workflow Start Start Acclimatize Acclimatize mice to the testing room Start->Acclimatize Administer_Drug Administer this compound or vehicle (e.g., 30-60 min prior to test) Acclimatize->Administer_Drug Place_In_Water Place mouse in a cylinder of water Administer_Drug->Place_In_Water Record_Behavior Record behavior for a set duration (e.g., 6 minutes) Place_In_Water->Record_Behavior Score_Behavior Score the duration of immobility Record_Behavior->Score_Behavior Analyze_Data Compare immobility time between groups Score_Behavior->Analyze_Data End End Analyze_Data->End

An In-depth Technical Guide to the Therapeutic Targets of Napitane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Napitane, also known by its developmental codes A-75200 and ABT-200, is a novel psychoactive compound initially developed by Abbott Laboratories for the potential treatment of depression.[1] Although its clinical development has been discontinued, the unique pharmacological profile of this compound presents a compelling case study in dual-target modulation for nervous system disorders. This technical guide provides a comprehensive overview of the therapeutic targets of this compound, its mechanism of action, and the experimental methodologies used to elucidate its function.

This compound is a racemic mixture of two enantiomers, each with a distinct pharmacological activity. The (S,S)-enantiomer is a potent inhibitor of the norepinephrine transporter (NET), while the (R,R)-enantiomer acts as an antagonist of the α2-adrenergic receptor (ADRA2). This dual mechanism of action was designed to offer a synergistic antidepressant effect by both increasing the synaptic concentration of norepinephrine and blocking the presynaptic autoinhibitory feedback loop.

Therapeutic Targets

The primary therapeutic targets of this compound have been identified as the Norepinephrine Transporter (NET) and the α2-Adrenergic Receptor (ADRA2).

Norepinephrine Transporter (NET)

The (S,S)-enantiomer of this compound is a potent inhibitor of the norepinephrine transporter. NET is a transmembrane protein responsible for the reuptake of norepinephrine from the synaptic cleft into the presynaptic neuron, thereby terminating its signaling. Inhibition of NET by the (S,S)-enantiomer of this compound leads to an increased concentration and prolonged availability of norepinephrine in the synapse, enhancing noradrenergic neurotransmission.

α2-Adrenergic Receptor (ADRA2)

The (R,R)-enantiomer of this compound is an antagonist of the α2-adrenergic receptor. ADRA2 is a G protein-coupled receptor that functions as a presynaptic autoreceptor. When activated by norepinephrine, it initiates a negative feedback loop that inhibits further release of norepinephrine from the presynaptic neuron. By blocking this receptor, the (R,R)-enantiomer of this compound disinhibits the presynaptic neuron, leading to a sustained release of norepinephrine into the synapse.

Quantitative Data

The following table summarizes the available quantitative data for this compound's activity at its primary targets.

CompoundTargetActionPotency (EC50/IC50/Ki)Reference
This compound (A-75200)Norepinephrine Transporter (NET)InhibitionEC50 comparable to cocaineFirestone et al., 1993
(S,S)-enantiomerNorepinephrine Transporter (NET)InhibitionData not available
(R,R)-enantiomerα2-Adrenergic Receptor (ADRA2)AntagonismData not available

Further research is required to determine the specific IC50 and Ki values for each enantiomer at their respective targets.

Signaling Pathways

The dual mechanism of action of this compound results in a significant enhancement of noradrenergic signaling through two distinct pathways.

Mechanism of NET Inhibition by (S,S)-Napitane

The (S,S)-enantiomer of this compound physically blocks the norepinephrine transporter, preventing the reuptake of norepinephrine from the synaptic cleft. This leads to an accumulation of norepinephrine in the synapse, thereby increasing the activation of postsynaptic adrenergic receptors.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron NE_vesicle Norepinephrine (NE) Vesicle NE_synapse Norepinephrine (NE) NE_vesicle->NE_synapse Release NET Norepinephrine Transporter (NET) SS_this compound (S,S)-Napitane SS_this compound->NET Inhibits NE_synapse->NET Postsynaptic_Receptor Postsynaptic Adrenergic Receptor NE_synapse->Postsynaptic_Receptor Binds Signal_Transduction Signal Transduction Cascade Postsynaptic_Receptor->Signal_Transduction Activates cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft NE_vesicle Norepinephrine (NE) Vesicle NE_synapse Norepinephrine (NE) NE_vesicle->NE_synapse Release ADRA2 α2-Adrenergic Receptor (ADRA2) NE_release_inhibition Inhibition of NE Release ADRA2->NE_release_inhibition Activates RR_this compound (R,R)-Napitane RR_this compound->ADRA2 Antagonizes NE_synapse->ADRA2 start Start: Cultured Chromaffin Cells wash1 Wash cells with KRH buffer start->wash1 preincubate Pre-incubate with this compound (or control) wash1->preincubate add_radiolabel Add [3H]-Norepinephrine preincubate->add_radiolabel incubate Incubate at 37°C add_radiolabel->incubate wash2 Terminate uptake with ice-cold KRH buffer incubate->wash2 lyse Lyse cells wash2->lyse count Scintillation Counting lyse->count analyze Data Analysis (EC50 determination) count->analyze end End analyze->end

References

Methodological & Application

Application Notes and Protocols for Napitane in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Napitane, also known by its synonym A-75200, is a novel small molecule identified as a catecholamine uptake inhibitor.[1][2][3] Its primary mechanism of action involves the inhibition of the norepinephrine transporter, leading to increased levels of norepinephrine in the synaptic cleft.[1] Additionally, this compound has been shown to have inhibitory effects on α-adrenergic receptors and may modulate calcium influx through voltage-gated channels.[1][4] These properties have led to its investigation primarily for its potential antidepressant activities.[3]

It is critical to note that, based on current scientific literature, This compound is not a Substance P/Neurokinin-1 Receptor (NK1R) antagonist. The experimental protocols and data presented herein are therefore focused on its established role as a catecholamine reuptake inhibitor.

Data Presentation

Table 1: In Vitro Activity of this compound (A-75200)
ParameterCell LineValueReference
EC50 for [3H]Norepinephrine Uptake Inhibition Bovine Adrenal Chromaffin Cells (BACC)Comparable to cocaine[1]

Signaling Pathways

The primary signaling pathway influenced by this compound is the catecholaminergic system, specifically through its inhibition of the norepinephrine transporter (NET). This action increases the extracellular concentration of norepinephrine, enhancing its downstream signaling effects. A secondary mechanism involves the modulation of calcium ion (Ca2+) influx.

Napitane_Mechanism_of_Action This compound This compound (A-75200) NET Norepinephrine Transporter (NET) This compound->NET Inhibits Ca_Channel Voltage-Gated Ca2+ Channels This compound->Ca_Channel Inhibits NE_Synapse Synaptic Norepinephrine NET->NE_Synapse Reduces Reuptake Adrenergic_Receptor Adrenergic Receptors NE_Synapse->Adrenergic_Receptor Activates Downstream_Signaling Downstream Signaling Cascades Adrenergic_Receptor->Downstream_Signaling Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx

Caption: Mechanism of action of this compound.

Experimental Protocols

Protocol 1: In Vitro Norepinephrine Reuptake Assay

This protocol is designed to assess the inhibitory effect of this compound on norepinephrine reuptake in a relevant cell line (e.g., PC-12, SH-SY5Y, or primary neuronal cultures).

Materials:

  • Cell Line: PC-12 or other suitable cell line expressing the norepinephrine transporter.

  • Culture Medium: RPMI-1640 supplemented with 10% horse serum, 5% fetal bovine serum, and 1% penicillin-streptomycin.

  • This compound (A-75200): Prepare a stock solution in DMSO.

  • [3H]-Norepinephrine: Radiolabeled norepinephrine for uptake detection.

  • Desipramine: As a positive control for norepinephrine reuptake inhibition.

  • Assay Buffer: Krebs-Ringer-HEPES buffer.

  • Scintillation Fluid and Vials.

  • Multi-well plates (24- or 48-well).

Procedure:

  • Cell Culture: Culture cells to 80-90% confluency in multi-well plates.

  • Preparation of Reagents: Prepare serial dilutions of this compound and the positive control (Desipramine) in assay buffer.

  • Pre-incubation: Wash the cells with assay buffer and then pre-incubate with the various concentrations of this compound or control compounds for 15-30 minutes at 37°C.

  • Uptake Initiation: Add [3H]-Norepinephrine to each well to initiate the uptake reaction. Incubate for 10-20 minutes at 37°C.

  • Uptake Termination: Terminate the uptake by rapidly washing the cells three times with ice-cold assay buffer.

  • Cell Lysis: Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).

  • Scintillation Counting: Transfer the cell lysates to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific [3H]-Norepinephrine uptake (IC50) by non-linear regression analysis.

Norepinephrine_Reuptake_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Cell_Culture Culture Cells to 80-90% Confluency Preincubation Pre-incubate Cells with This compound/Controls Cell_Culture->Preincubation Reagent_Prep Prepare this compound and Control Dilutions Reagent_Prep->Preincubation Uptake_Initiation Add [3H]-Norepinephrine Preincubation->Uptake_Initiation Uptake_Termination Wash with Ice-Cold Buffer Uptake_Initiation->Uptake_Termination Cell_Lysis Lyse Cells Uptake_Termination->Cell_Lysis Scintillation_Counting Measure Radioactivity Cell_Lysis->Scintillation_Counting Data_Analysis Calculate IC50 Scintillation_Counting->Data_Analysis

Caption: Workflow for the Norepinephrine Reuptake Assay.

Protocol 2: Calcium Influx Assay

This protocol aims to evaluate the effect of this compound on voltage-gated calcium channel activity.

Materials:

  • Cell Line: A suitable cell line expressing voltage-gated calcium channels (e.g., SH-SY5Y, PC-12).

  • Culture Medium: Appropriate for the chosen cell line.

  • This compound (A-75200): Prepare a stock solution in DMSO.

  • Calcium-sensitive fluorescent dye: E.g., Fura-2 AM or Fluo-4 AM.

  • Depolarizing agent: Potassium chloride (KCl) solution.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium.

  • Fluorescence plate reader.

Procedure:

  • Cell Culture: Seed cells in a black-walled, clear-bottom 96-well plate and grow to confluency.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions (e.g., incubate with Fura-2 AM for 30-60 minutes at 37°C).

  • Washing: Gently wash the cells with assay buffer to remove excess dye.

  • Compound Incubation: Incubate the cells with various concentrations of this compound for 15-30 minutes.

  • Baseline Fluorescence Measurement: Measure the baseline fluorescence using a fluorescence plate reader.

  • Stimulation: Add the depolarizing agent (KCl) to induce calcium influx through voltage-gated calcium channels.

  • Fluorescence Measurement: Immediately measure the change in fluorescence over time.

  • Data Analysis: Quantify the effect of this compound on the KCl-induced calcium influx.

Calcium_Influx_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Cell_Culture Seed Cells in 96-well Plate Dye_Loading Load Cells with Calcium-sensitive Dye Cell_Culture->Dye_Loading Washing Wash Cells Dye_Loading->Washing Compound_Incubation Incubate with this compound Washing->Compound_Incubation Baseline_Measurement Measure Baseline Fluorescence Compound_Incubation->Baseline_Measurement Stimulation Add KCl to Induce Influx Baseline_Measurement->Stimulation Fluorescence_Measurement Measure Fluorescence Change Stimulation->Fluorescence_Measurement Data_Analysis Quantify Effect on Calcium Influx Fluorescence_Measurement->Data_Analysis

Caption: Workflow for the Calcium Influx Assay.

Concluding Remarks

The provided protocols offer a foundational framework for investigating the cellular effects of this compound based on its established mechanism of action as a catecholamine uptake inhibitor. Researchers should adapt these protocols to their specific cell models and experimental questions. It is reiterated that there is no current scientific basis for utilizing this compound in studies targeting the Substance P/NK1R pathway. For research concerning the Substance P/NK1R system, validated antagonists such as Aprepitant should be considered.[5][6][7]

References

Application Notes and Protocols for Napitane (ABT-101 Analogue) in Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Napitane is a potent, orally administered, irreversible, mutant-selective tyrosine kinase inhibitor (TKI) designed to target human epidermal growth factor receptor 2 (HER2), particularly activating mutations such as exon 20 insertions, which are found in certain types of non-small cell lung cancer (NSCLC) and other solid tumors.[1][2] As an analogue of ABT-101, this compound exerts its anti-tumor activity by blocking the HER2 signaling pathway, thereby inhibiting cancer cell proliferation and survival.

While clinical investigations of compounds in this class are ongoing, detailed preclinical dosage and administration protocols are not always widely published. This document provides a comprehensive set of generalized protocols and application notes for the use of this compound in animal models, based on established methodologies for TKIs in preclinical oncology research. The provided dosage information is hypothetical and should be optimized for specific animal models and experimental goals.

Data Presentation: Dosage and Administration of this compound

The following tables summarize suggested oral dosages and administration schedules for this compound in common animal models used in oncology research. These values are derived from preclinical studies of other HER2 TKIs, such as tucatinib, lapatinib, and afatinib.[1][3][4][5] It is imperative to perform dose-range finding and maximum tolerated dose (MTD) studies to determine the optimal and safe dosage for your specific experimental setup.

Table 1: Suggested Oral Dosage of this compound in Rodent Models

Animal ModelDosage Range (mg/kg/day)Dosing FrequencyVehicleAdministration Route
Mouse (athymic nude)25 - 100Once or twice daily0.5% Methylcellulose / 0.1% Tween-80 in sterile waterOral gavage
Rat (Sprague-Dawley)10 - 50Once daily1% Methylcellulose / 0.5% Tween-80 in sterile waterOral gavage

Experimental Protocols

Protocol 1: Preparation of this compound for Oral Gavage

This protocol describes the preparation of a this compound suspension for oral administration to rodents.

Materials:

  • This compound powder

  • 0.5% (w/v) Methylcellulose

  • 0.1% (v/v) Tween-80

  • Sterile, deionized water

  • Mortar and pestle (optional)

  • Stir plate and magnetic stir bar

  • Sterile tubes for storage

Procedure:

  • Calculate the required amount of this compound for the desired concentration and total volume.

  • Weigh the this compound powder accurately.

  • Prepare the vehicle solution by dissolving methylcellulose and Tween-80 in sterile water. Gentle heating and stirring may be required to fully dissolve the methylcellulose.

  • If necessary, grind the this compound powder to a fine consistency using a mortar and pestle to improve suspension.

  • Gradually add the this compound powder to the vehicle solution while continuously stirring.

  • Continue to stir the suspension for at least 30 minutes to ensure homogeneity.

  • Store the suspension at 4°C for up to one week. Always vortex the suspension thoroughly before each use to ensure uniform dosing.

Protocol 2: Oral Gavage Administration in Mice

This protocol provides a step-by-step guide for administering this compound via oral gavage to mice.

Materials:

  • Prepared this compound suspension

  • Appropriately sized oral gavage needle (e.g., 20-22 gauge, flexible tip)

  • Syringe (1 ml)

  • Animal scale

Procedure:

  • Weigh the mouse to determine the correct volume of this compound suspension to administer.

  • Vortex the this compound suspension to ensure it is well-mixed.

  • Draw the calculated volume into the syringe fitted with the gavage needle.

  • Gently restrain the mouse, ensuring a firm but not restrictive grip.

  • Carefully insert the gavage needle into the mouth, passing it along the roof of the mouth and down the esophagus. Do not force the needle.

  • Slowly dispense the contents of the syringe.

  • Gently remove the gavage needle.

  • Monitor the mouse for any signs of distress after the procedure.

Protocol 3: Efficacy Study in a Xenograft Model

This protocol outlines a typical workflow for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model of NSCLC with a HER2 exon 20 insertion mutation.

Materials:

  • Human NSCLC cell line with HER2 exon 20 insertion

  • Immunocompromised mice (e.g., athymic nude mice)

  • Matrigel (or other appropriate extracellular matrix)

  • Calipers

  • This compound suspension and vehicle control

Procedure:

  • Cell Culture: Culture the NSCLC cells under appropriate conditions.

  • Tumor Implantation: Subcutaneously implant a suspension of tumor cells (typically 1-10 million cells) mixed with Matrigel into the flank of each mouse.

  • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Measure tumor volume regularly using calipers (Volume = 0.5 x Length x Width²).

  • Randomization and Treatment: Randomize the mice into treatment and control groups.

  • Drug Administration: Administer this compound or vehicle control orally according to the predetermined dosage and schedule.

  • Endpoint Analysis: Continue treatment and tumor monitoring for the duration of the study. The study may be concluded when tumors in the control group reach a predetermined size, or at a set time point.

  • Data Collection: At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, biomarker analysis).

Visualizations

HER2 Signaling Pathway Inhibition by this compound

HER2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_pi3k PI3K/AKT Pathway cluster_mek MEK/ERK Pathway cluster_nucleus Nucleus HER2 HER2 Receptor PI3K PI3K HER2->PI3K RAS RAS HER2->RAS This compound This compound (TKI) This compound->HER2 AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: this compound inhibits the HER2 receptor tyrosine kinase, blocking downstream signaling through the PI3K/AKT and MEK/ERK pathways, ultimately leading to decreased cell proliferation and survival.

Preclinical Xenograft Study Workflow

Xenograft_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_analysis Analysis Cell_Culture 1. Cell Culture (HER2+ NSCLC) Implantation 2. Tumor Cell Implantation Cell_Culture->Implantation Tumor_Growth 3. Tumor Growth Monitoring Implantation->Tumor_Growth Randomization 4. Randomization Tumor_Growth->Randomization Treatment_Group 5a. This compound Administration Randomization->Treatment_Group Control_Group 5b. Vehicle Administration Randomization->Control_Group Monitoring 6. Tumor Volume & Body Weight Treatment_Group->Monitoring Control_Group->Monitoring Endpoint 7. Endpoint Analysis (Tumor Excision) Monitoring->Endpoint Data_Analysis 8. Data Analysis Endpoint->Data_Analysis

Caption: Workflow for a preclinical efficacy study of this compound in a mouse xenograft model.

References

Application Notes and Protocols: Napitane in Neuropharmacology Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Napitane, also known by its developmental codes A-75200 and ABT-200, is a novel psychoactive compound with potential applications in neuropharmacology, particularly in the study of depression and other neurological disorders. As a catecholamine uptake inhibitor, its primary mechanism of action involves the modulation of neurotransmitter levels in the synaptic cleft. These application notes provide a comprehensive overview of this compound's pharmacological profile, detailed protocols for its use in key in vitro and in vivo experiments, and a summary of its known biological activities.

Mechanism of Action

This compound is a potent inhibitor of the norepinephrine transporter (NET), thereby blocking the reuptake of norepinephrine from the synapse and increasing its availability to bind to adrenergic receptors.[1] Additionally, evidence suggests that this compound functions as an antagonist at presynaptic α2-adrenergic autoreceptors. This dual action contributes to a robust increase in synaptic norepinephrine levels. The blockade of presynaptic α2-autoreceptors prevents the negative feedback mechanism that would otherwise reduce norepinephrine release. Furthermore, some studies indicate that this compound may also inhibit voltage-gated calcium channels, which could modulate neurotransmitter release.[1]

Quantitative Data Summary

Despite extensive literature searches, specific quantitative binding affinity (Ki) and functional potency (IC50/EC50) values for this compound at its primary targets are not publicly available. One study noted that its potency in inhibiting norepinephrine uptake is "comparable to cocaine"[1]. The tables below are structured to accommodate this data should it become available.

Table 1: In Vitro Binding Affinity of this compound

TargetRadioligandTissue/Cell LineKi (nM)Reference
Norepinephrine Transporter (NET)[3H]NisoxetineRat brain synaptosomesNot Available
α2-Adrenergic Receptor[3H]ClonidineRat cerebral cortexNot Available

Table 2: In Vitro Functional Activity of this compound

AssayTargetTissue/Cell LineIC50/EC50 (nM)Reference
[3H]Norepinephrine Uptake InhibitionNorepinephrine Transporter (NET)Bovine adrenal chromaffin cellsComparable to Cocaine[1]
Agonist-stimulated [35S]GTPγS bindingα2-Adrenergic ReceptorRecombinant cell lineNot Available

Table 3: In Vivo Behavioral Effects of this compound

Animal ModelSpeciesBehavioral EndpointEffective Dose RangeReference
Forced Swim TestMouse/RatImmobility TimeNot Available
Tail Suspension TestMouseImmobility TimeNot Available

Experimental Protocols

In Vitro Assays

1. Norepinephrine Transporter (NET) Uptake Inhibition Assay

This protocol is designed to determine the inhibitory potency of this compound on the norepinephrine transporter using radiolabeled norepinephrine in a cell-based or synaptosomal preparation.

Materials:

  • This compound (A-75200)

  • [3H]Norepinephrine

  • HEK293 cells stably expressing human NET (hNET) or rat brain synaptosomes

  • Assay Buffer (e.g., Krebs-Ringer-HEPES buffer)

  • Desipramine (as a positive control)

  • Scintillation fluid and vials

  • Microplate harvester and filter mats

  • Liquid scintillation counter

Protocol:

  • Cell/Synaptosome Preparation:

    • For cell-based assays, plate hNET-HEK293 cells in a 96-well plate and grow to confluence.

    • For synaptosomal assays, prepare synaptosomes from the desired brain region (e.g., hypothalamus or cortex) of rats using standard differential centrifugation methods.

  • Assay Procedure:

    • Prepare serial dilutions of this compound and the positive control (Desipramine) in assay buffer.

    • Add the test compounds to the wells containing cells or synaptosomes and pre-incubate for 15-30 minutes at 37°C.

    • Initiate the uptake reaction by adding [3H]Norepinephrine to each well at a final concentration close to its Km for the transporter.

    • Incubate for a short period (e.g., 10-20 minutes) at 37°C to measure the initial rate of uptake.

    • Terminate the uptake by rapid filtration through filter mats using a microplate harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

    • Determine non-specific uptake in the presence of a high concentration of Desipramine.

  • Data Analysis:

    • Dry the filter mats and add scintillation fluid.

    • Measure the radioactivity in each well using a liquid scintillation counter.

    • Subtract the non-specific uptake from all measurements to obtain specific uptake.

    • Plot the percentage of inhibition of specific [3H]Norepinephrine uptake against the concentration of this compound.

    • Calculate the IC50 value by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

2. α2-Adrenergic Receptor Radioligand Binding Assay

This protocol determines the binding affinity of this compound for the α2-adrenergic receptor using a competitive binding assay with a radiolabeled antagonist.

Materials:

  • This compound (A-75200)

  • [3H]Clonidine or other suitable α2-adrenergic receptor radioligand

  • Membrane preparations from cells expressing α2-adrenergic receptors (e.g., rat cerebral cortex or CHO cells stably expressing the receptor)

  • Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

  • Yohimbine or another high-affinity α2-antagonist (for determining non-specific binding)

  • Scintillation fluid and vials

  • Microplate harvester and filter mats

  • Liquid scintillation counter

Protocol:

  • Assay Setup:

    • Prepare serial dilutions of this compound in binding buffer.

    • In a 96-well plate, combine the membrane preparation, [3H]Clonidine (at a concentration near its Kd), and varying concentrations of this compound.

    • For total binding, omit this compound. For non-specific binding, add a high concentration of Yohimbine.

  • Incubation:

    • Incubate the plate at room temperature or 37°C for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration and Counting:

    • Terminate the binding reaction by rapid filtration through glass fiber filters using a microplate harvester.

    • Wash the filters several times with ice-cold binding buffer.

    • Dry the filters, add scintillation fluid, and measure radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the concentration of this compound.

    • Determine the IC50 value from the resulting competition curve.

    • Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Assay

3. Mouse Forced Swim Test (FST)

The Forced Swim Test is a widely used behavioral assay to screen for antidepressant-like activity. The test is based on the observation that animals will adopt an immobile posture after initial escape-oriented behaviors when placed in an inescapable cylinder of water. Antidepressant compounds typically reduce the duration of immobility.

Materials:

  • This compound (A-75200)

  • Vehicle (e.g., saline, distilled water with a small amount of DMSO)

  • Imipramine or Fluoxetine (as a positive control)

  • Male C57BL/6 or CD-1 mice (8-10 weeks old)

  • Glass or clear plastic cylinders (25 cm high, 10 cm in diameter)

  • Water bath to maintain water temperature

  • Video recording equipment and analysis software

Protocol:

  • Acclimation:

    • House the mice in the testing room for at least 1-2 hours before the experiment to acclimate.

  • Drug Administration:

    • Administer this compound, vehicle, or the positive control intraperitoneally (i.p.) or orally (p.o.) at a predetermined time before the test (e.g., 30-60 minutes for i.p. administration).

  • Forced Swim Procedure:

    • Fill the cylinders with water (23-25°C) to a depth of 15 cm, such that the mice cannot touch the bottom with their tails or escape.

    • Gently place each mouse into its individual cylinder.

    • Record the behavior of the mice for a 6-minute session.

  • Behavioral Scoring:

    • The last 4 minutes of the 6-minute session are typically analyzed.

    • Score the duration of immobility, which is defined as the absence of all movement except for small motions necessary to keep the head above water.

    • Scoring can be done manually by a trained observer blind to the treatment groups or automatically using video tracking software.

  • Data Analysis:

    • Compare the mean immobility time between the this compound-treated groups, the vehicle control group, and the positive control group.

    • Statistical analysis is typically performed using a one-way ANOVA followed by post-hoc tests (e.g., Dunnett's or Tukey's test). A significant reduction in immobility time in the this compound group compared to the vehicle group suggests an antidepressant-like effect.

Visualizations

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_napitane_action This compound Action NE_Vesicle Norepinephrine (NE) Vesicle NE_Synapse Norepinephrine (NE) NE_Vesicle->NE_Synapse Release NET Norepinephrine Transporter (NET) alpha2_AR α2-Adrenergic Autoreceptor alpha2_AR->NE_Vesicle Inhibits Release (-) Ca_Channel Voltage-gated Ca²⁺ Channel Ca_Channel->NE_Vesicle Triggers Release (+) NE_Synapse->NET Reuptake NE_Synapse->alpha2_AR Binds to Postsynaptic_Receptor Postsynaptic Adrenergic Receptor NE_Synapse->Postsynaptic_Receptor Signal Transduction Napitane_NET This compound Napitane_NET->NET Inhibits (Blocks Reuptake) Napitane_AR This compound Napitane_AR->alpha2_AR Antagonizes (Blocks Inhibition) Napitane_Ca This compound Napitane_Ca->Ca_Channel Inhibits

Caption: Mechanism of action of this compound at a noradrenergic synapse.

cluster_workflow Norepinephrine Uptake Inhibition Assay Workflow A Prepare hNET-expressing cells or synaptosomes in 96-well plate B Add serial dilutions of this compound and positive control (Desipramine) A->B C Pre-incubate at 37°C B->C D Add [3H]Norepinephrine to initiate uptake C->D E Incubate at 37°C for a defined period D->E F Terminate uptake by rapid filtration E->F G Wash filters to remove unbound radioligand F->G H Measure radioactivity with liquid scintillation counter G->H I Calculate % inhibition and determine IC50 H->I

Caption: Experimental workflow for the norepinephrine uptake inhibition assay.

cluster_workflow Mouse Forced Swim Test Workflow A Acclimate mice to testing room B Administer this compound, vehicle, or positive control (e.g., Imipramine) A->B C Place mice individually in water-filled cylinders B->C D Record behavior for 6 minutes C->D E Score duration of immobility in the last 4 minutes D->E F Analyze data and compare treatment groups E->F

Caption: Experimental workflow for the mouse forced swim test.

References

Application Notes and Protocols for In-Vivo Studies with Napitane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed protocol for the dissolution and preparation of Napitane (also known as A-75200 or ABT-200) for in-vivo research applications. This document outlines the necessary materials, step-by-step procedures for creating a stable formulation suitable for systemic administration in animal models, and important safety considerations. The provided information is compiled from preclinical pharmacological studies to ensure reproducibility and adherence to established methodologies.

Introduction to this compound (A-75200/ABT-200)

This compound is a novel polycyclic compound developed by Abbott Laboratories. It is characterized as a potent α2-adrenoceptor antagonist and also possesses norepinephrine reuptake blocking activity.[1] These dual mechanisms of action have led to its investigation as a potential antidepressant medication.[1] Preclinical in-vivo studies are essential to further elucidate its pharmacological profile, efficacy, and safety. Proper preparation of this compound for in-vivo administration is critical for obtaining reliable and reproducible results.

Physicochemical Properties and Solubility

Currently, detailed public information on the comprehensive physicochemical properties and solubility of this compound is limited. However, based on preclinical studies involving systemic administration, it is understood that the compound requires a specific vehicle for solubilization to be suitable for injection. The methanesulfonate salt form of the compound is often used in research.[1]

In-Vivo Formulation Protocol

The following protocol is based on methodologies reported in preclinical studies of this compound (ABT-200).

3.1. Materials and Equipment

  • This compound (A-75200/ABT-200) powder

  • Vehicle solution (sterile)

  • Sterile vials

  • Magnetic stirrer and stir bars

  • Analytical balance

  • Spatula

  • Pipettes and sterile pipette tips

  • 0.22 µm sterile syringe filters

  • Syringes

3.2. Recommended Vehicle

For in-vivo studies in rats, a common vehicle for the intraperitoneal (i.p.) administration of this compound is a sterile saline solution.

3.3. Preparation of this compound Solution (Example for 30 mg/kg dose)

This protocol provides an example for preparing a dosing solution for a 30 mg/kg dose in rats, as used in published preclinical research.[1] Adjustments to the concentration can be made based on the desired dosage and the weight of the experimental animals.

Step-by-Step Protocol:

  • Calculate the required amount of this compound:

    • Determine the total volume of dosing solution needed based on the number of animals and the dosing volume (e.g., 1 mL/kg).

    • For a 30 mg/kg dose and a 1 mL/kg dosing volume, the required concentration is 30 mg/mL.

    • Calculate the total mass of this compound needed for the entire experiment.

  • Weigh the this compound powder:

    • Using an analytical balance, carefully weigh the calculated amount of this compound powder.

  • Dissolution in Vehicle:

    • Transfer the weighed this compound powder into a sterile vial.

    • Add the calculated volume of sterile saline solution to the vial.

    • Place a sterile magnetic stir bar in the vial and place it on a magnetic stirrer.

    • Stir the solution until the this compound powder is completely dissolved. Gentle warming may be applied if necessary, but care should be taken to avoid degradation of the compound.

  • Sterile Filtration:

    • Once the this compound is fully dissolved, draw the solution into a sterile syringe.

    • Attach a 0.22 µm sterile syringe filter to the syringe.

    • Filter the solution into a new sterile vial to ensure sterility of the final dosing solution.

  • Storage and Handling:

    • The freshly prepared this compound solution should be used immediately if possible.

    • If short-term storage is necessary, store the solution protected from light and at a controlled temperature (e.g., 2-8 °C). The stability of the solution under these conditions should be validated.

    • Always visually inspect the solution for any signs of precipitation or contamination before administration.

Quantitative Data Summary

ParameterValueReference
Compound SynonymA-75200, ABT-200[1]
Route of AdministrationIntraperitoneal (i.p.)[1]
VehicleSaline Solution[1]
Example Dose30 mg/kg[1]

Experimental Workflow Diagram

experimental_workflow cluster_preparation This compound Solution Preparation cluster_administration In-Vivo Administration A Calculate Required this compound and Vehicle Volume B Weigh this compound Powder A->B C Dissolve this compound in Saline Vehicle with Stirring B->C D Sterile Filter the Solution (0.22 µm filter) C->D E Transfer to Sterile Vial for Administration D->E F Animal Dosing (e.g., i.p. injection) E->F

Caption: Experimental workflow for the preparation and in-vivo administration of this compound.

Signaling Pathway of this compound

This compound's primary mechanism of action involves the modulation of noradrenergic signaling. It acts as an antagonist at α2-adrenergic receptors, which are presynaptic autoreceptors that normally inhibit the release of norepinephrine. By blocking these receptors, this compound disinhibits norepinephrine release. Additionally, it inhibits the norepinephrine transporter (NET), which is responsible for the reuptake of norepinephrine from the synaptic cleft. The combination of these two actions leads to an increased concentration and prolonged availability of norepinephrine in the synapse.

signaling_pathway This compound This compound (ABT-200) Alpha2_Receptor Presynaptic α2-Adrenergic Receptor This compound->Alpha2_Receptor Antagonizes NET Norepinephrine Transporter (NET) This compound->NET Inhibits NE_Release Norepinephrine Release Alpha2_Receptor->NE_Release Inhibits NE_Reuptake Norepinephrine Reuptake NET->NE_Reuptake Mediates Synaptic_NE Increased Synaptic Norepinephrine NE_Release->Synaptic_NE NE_Reuptake->Synaptic_NE Decreases

Caption: Signaling pathway of this compound, illustrating its dual action on norepinephrine release and reuptake.

Safety Precautions

  • Follow all institutional guidelines for the safe handling of chemical compounds and for working with laboratory animals.

  • Wear appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses, when handling this compound powder and solutions.

  • Conduct all procedures in a clean and, where necessary, sterile environment to prevent contamination.

  • Dispose of all waste materials according to institutional and local regulations.

Conclusion

This document provides a foundational protocol for the preparation of this compound for in-vivo studies based on available preclinical data. Researchers should adapt this protocol to their specific experimental needs, including dose adjustments and the use of appropriate control groups (e.g., vehicle-only administration). Adherence to proper formulation and sterile techniques is paramount for the success and reproducibility of in-vivo experiments with this compound.

References

Application Notes and Protocols: Experimental Design for Testing Napitane's Efficacy in Oncology

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Napitane, also identified as A-75200, is recognized as a catecholamine uptake inhibitor targeting the α-adrenergic receptor and norepinephrine transporter, with potential applications in neuroscience.[1][2] The core structure of this compound is based on naphthalene, a molecule known for its cytotoxic properties, which are mediated by its reactive metabolites that interact with cellular proteins.[3][4][5] This document outlines a comprehensive experimental design to investigate the potential anticancer efficacy of this compound, leveraging its cytotoxic potential. The following protocols provide a framework for in vitro and in vivo evaluation of this compound's effects on cancer cells.

Hypothesized Mechanism of Action and Signaling Pathway

Based on the cytotoxic nature of naphthalene-containing compounds, we hypothesize that this compound may induce apoptosis in cancer cells through the intrinsic mitochondrial pathway. This pathway is initiated by cellular stress, leading to the activation of pro-apoptotic proteins and ultimately, cell death.

Napitane_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular This compound This compound CellularStress Cellular Stress This compound->CellularStress Induces Bax Bax Activation CellularStress->Bax Mitochondrion Mitochondrion Bax->Mitochondrion Translocates to CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 Binds to Caspase9 Caspase-9 (Initiator) Apaf1->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes In_Vitro_Workflow start Start: Select Cancer Cell Lines cell_culture Cell Culture and Plating start->cell_culture treatment Treat with this compound (Dose-Response) cell_culture->treatment viability_assay Cell Viability Assay (MTT/SRB) treatment->viability_assay ic50 Determine IC50 viability_assay->ic50 apoptosis_assay Apoptosis Assay (Annexin V/PI) ic50->apoptosis_assay cell_cycle_analysis Cell Cycle Analysis (Propidium Iodide) ic50->cell_cycle_analysis western_blot Western Blot Analysis (Apoptotic Markers) ic50->western_blot data_analysis Data Analysis and Interpretation apoptosis_assay->data_analysis cell_cycle_analysis->data_analysis western_blot->data_analysis end End: In Vitro Efficacy Profile data_analysis->end In_Vivo_Workflow start Start: Select Animal Model (e.g., Nude Mice) acclimatization Animal Acclimatization start->acclimatization tumor_inoculation Subcutaneous Tumor Cell Inoculation acclimatization->tumor_inoculation tumor_growth Tumor Growth to Palpable Size tumor_inoculation->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment Administer this compound or Vehicle (e.g., i.p. injection) randomization->treatment monitoring Monitor Tumor Volume, Body Weight, and Health treatment->monitoring endpoint Endpoint: Tumor Growth Inhibition (TGI) Analysis monitoring->endpoint survival_analysis Optional: Survival Analysis endpoint->survival_analysis histopathology Tumor Histopathology and Biomarker Analysis endpoint->histopathology end End: In Vivo Efficacy and Toxicity Assessment survival_analysis->end histopathology->end

References

Application Notes and Protocols: Utilizing Napitane for the Study of Adrenergic Receptor Signaling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Napitane is a novel catecholamine uptake inhibitor that also exhibits activity at adrenergic receptors, particularly as an agonist at α2-adrenergic receptors.[1] This dual mechanism of action makes it a compound of interest for researchers studying adrenergic signaling pathways, particularly in the context of neurological and psychiatric disorders. Adrenergic receptors, a class of G protein-coupled receptors (GPCRs), are crucial for regulating a myriad of physiological processes and are classified into α and β subtypes, each with further subdivisions (α1A, α1B, α1D, α2A, α2B, α2C, β1, β2, β3).[2] Understanding how compounds like this compound interact with these receptors and modulate their downstream signaling is essential for elucidating their therapeutic potential.

These application notes provide a comprehensive guide for utilizing this compound as a tool to investigate adrenergic receptor signaling. We present detailed protocols for key in vitro assays and illustrative diagrams of the signaling pathways and experimental workflows. While specific quantitative data on this compound's binding affinity and functional potency are not extensively available in the public domain, the provided tables serve as templates for organizing experimentally derived data.

Data Presentation

The following tables are designed to structure the quantitative data obtained from the experimental protocols outlined below. Researchers should populate these tables with their own experimental results to facilitate comparison and analysis of this compound's pharmacological profile.

Table 1: Radioligand Binding Affinity of this compound at Adrenergic Receptor Subtypes

Adrenergic Receptor SubtypeRadioligandThis compound Kᵢ (nM)
α1A[³H]-PrazosinData not available
α1B[³H]-PrazosinData not available
α1D[³H]-PrazosinData not available
α2A[³H]-RauwolscineData not available
α2B[³H]-RauwolscineData not available
α2C[³H]-RauwolscineData not available
β1[³H]-DihydroalprenololData not available
β2[³H]-DihydroalprenololData not available
β3[¹²⁵I]-CyanopindololData not available

Caption: This table should be populated with the inhibition constant (Kᵢ) values for this compound at various adrenergic receptor subtypes as determined by competitive radioligand binding assays.

Table 2: Functional Potency and Efficacy of this compound in Adrenergic Receptor-Mediated Signaling

Adrenergic Receptor SubtypeAssayThis compound EC₅₀/IC₅₀ (nM)Efficacy (% of control agonist)
α2AcAMP AccumulationData not availableData not available
β1cAMP AccumulationData not availableData not available
β2cAMP AccumulationData not availableData not available
α1AERK1/2 PhosphorylationData not availableData not available

Caption: This table is intended to summarize the potency (EC₅₀ for agonists, IC₅₀ for antagonists) and efficacy of this compound in functional assays measuring downstream signaling events like cAMP accumulation or ERK1/2 phosphorylation.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key adrenergic signaling pathways that can be investigated using this compound and the general workflows for the experimental protocols provided.

Adrenergic_Signaling_Pathways cluster_alpha2 α2-Adrenergic Receptor Signaling cluster_beta β-Adrenergic Receptor Signaling Napitane_alpha2 This compound alpha2_R α2-AR Napitane_alpha2->alpha2_R Gi Gᵢ Protein alpha2_R->Gi AC_inhib Adenylyl Cyclase (Inhibition) Gi->AC_inhib ERK_alpha2 ERK1/2 Signaling Gi->ERK_alpha2 cAMP_decrease ↓ cAMP AC_inhib->cAMP_decrease PKA_inhib ↓ PKA Activity cAMP_decrease->PKA_inhib Agonist_beta Agonist (e.g., Isoproterenol) beta_R β-AR Agonist_beta->beta_R Gs Gₛ Protein beta_R->Gs beta_arrestin β-Arrestin beta_R->beta_arrestin AC_stim Adenylyl Cyclase (Stimulation) Gs->AC_stim cAMP_increase ↑ cAMP AC_stim->cAMP_increase PKA_stim ↑ PKA Activity cAMP_increase->PKA_stim ERK_beta ERK1/2 Signaling beta_arrestin->ERK_beta

Caption: Adrenergic receptor signaling pathways potentially modulated by this compound.

Experimental_Workflows cluster_radioligand Radioligand Binding Assay Workflow cluster_cAMP cAMP Accumulation Assay Workflow cluster_ERK ERK1/2 Phosphorylation Assay Workflow prep_membranes Prepare Cell Membranes Expressing Adrenergic Receptor incubate Incubate Membranes with Radioligand and this compound prep_membranes->incubate separate Separate Bound and Free Radioligand incubate->separate quantify Quantify Radioactivity separate->quantify analyze_binding Analyze Data (Ki) quantify->analyze_binding treat_cells_cAMP Treat Cells with This compound/Agonist lyse_cells Lyse Cells treat_cells_cAMP->lyse_cells detect_cAMP Detect cAMP Levels (e.g., HTRF, ELISA) lyse_cells->detect_cAMP analyze_cAMP Analyze Data (EC₅₀/IC₅₀) detect_cAMP->analyze_cAMP treat_cells_ERK Treat Cells with this compound lyse_cells_ERK Lyse Cells treat_cells_ERK->lyse_cells_ERK western_blot Western Blot for p-ERK1/2 and Total ERK1/2 lyse_cells_ERK->western_blot analyze_ERK Analyze Data (Fold Change) western_blot->analyze_ERK

Caption: General experimental workflows for studying this compound's activity.

Experimental Protocols

The following are detailed protocols for key experiments to characterize the interaction of this compound with adrenergic receptors.

Protocol 1: Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Kᵢ) of this compound for various adrenergic receptor subtypes.

Materials:

  • Cell membranes prepared from cell lines stably expressing the human adrenergic receptor subtype of interest (e.g., HEK293 or CHO cells).

  • Radioligand specific for the receptor subtype (e.g., [³H]-Prazosin for α1, [³H]-Rauwolscine for α2, [³H]-Dihydroalprenolol for β).

  • This compound stock solution.

  • Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).

  • Wash buffer (ice-cold binding buffer).

  • 96-well microplates.

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Membrane Preparation: Thaw the prepared cell membranes on ice and resuspend in binding buffer to a final protein concentration of 20-50 µ g/well .

  • Assay Setup: In a 96-well plate, add the following to each well in triplicate:

    • Total Binding: 50 µL of binding buffer, 50 µL of radioligand at a concentration near its Kₑ, and 100 µL of the membrane suspension.

    • Non-specific Binding: 50 µL of a high concentration of a non-labeled competing ligand (e.g., 10 µM phentolamine for α receptors, 10 µM propranolol for β receptors), 50 µL of radioligand, and 100 µL of the membrane suspension.

    • This compound Competition: 50 µL of varying concentrations of this compound, 50 µL of radioligand, and 100 µL of the membrane suspension.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus. Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific radioligand binding) by fitting the data to a one-site competition model using non-linear regression.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Protocol 2: cAMP Accumulation Assay

This protocol measures the effect of this compound on the intracellular cyclic AMP (cAMP) levels, a key second messenger in adrenergic signaling.

Materials:

  • Cells expressing the adrenergic receptor of interest (e.g., CHO-K1 cells).

  • Cell culture medium.

  • Stimulation buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, and a phosphodiesterase inhibitor like 0.5 mM IBMX).

  • This compound stock solution.

  • Control agonist (e.g., isoproterenol for β receptors, UK 14,304 for α2 receptors).

  • Forskolin (an adenylyl cyclase activator).

  • cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).

  • 384-well white microplates.

Procedure:

  • Cell Seeding: Seed the cells in a 384-well plate at an appropriate density and grow overnight.

  • Cell Treatment:

    • For agonist mode (testing this compound's ability to stimulate or inhibit basal cAMP):

      • Remove the culture medium and add varying concentrations of this compound in stimulation buffer.

      • For α2 receptors, add a sub-maximal concentration of forskolin to stimulate basal cAMP levels before adding this compound.

    • For antagonist mode (testing this compound's ability to block agonist-induced cAMP changes):

      • Pre-incubate the cells with varying concentrations of this compound in stimulation buffer for 15-30 minutes.

      • Add a fixed concentration of a control agonist (typically the EC₈₀).

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen cAMP detection kit.

  • Data Analysis:

    • Generate concentration-response curves by plotting the cAMP signal against the log concentration of this compound or the control agonist.

    • For agonist activity, determine the EC₅₀ and the maximum response (Eₘₐₓ).

    • For antagonist activity, determine the IC₅₀.

Protocol 3: ERK1/2 Phosphorylation Assay

This protocol assesses the activation of the Mitogen-Activated Protein Kinase (MAPK) pathway by measuring the phosphorylation of ERK1/2.

Materials:

  • Cells expressing the adrenergic receptor of interest.

  • Serum-free cell culture medium.

  • This compound stock solution.

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • BCA protein assay kit.

  • SDS-PAGE gels and running buffer.

  • Transfer buffer and PVDF membranes.

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

  • Primary antibodies: rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) and rabbit anti-total ERK1/2.

  • HRP-conjugated anti-rabbit secondary antibody.

  • Enhanced chemiluminescence (ECL) substrate.

  • Imaging system for chemiluminescence detection.

Procedure:

  • Cell Culture and Serum Starvation: Seed cells in 6-well plates and grow to 80-90% confluency. Serum-starve the cells for 4-6 hours prior to the experiment to reduce basal ERK1/2 phosphorylation.

  • Cell Treatment: Treat the serum-starved cells with varying concentrations of this compound for different time points (e.g., 5, 10, 30 minutes) at 37°C. Include an untreated control.

  • Cell Lysis: Place the plates on ice, aspirate the medium, and wash with ice-cold PBS. Add 100 µL of ice-cold lysis buffer to each well and scrape the cells.

  • Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.

  • Western Blotting:

    • Normalize the protein concentrations of all samples and prepare them for SDS-PAGE.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL substrate and an imaging system.

  • Stripping and Re-probing:

    • Strip the membrane of the phospho-ERK1/2 antibodies.

    • Re-probe the same membrane with the primary antibody against total ERK1/2 to normalize for protein loading.

  • Data Analysis:

    • Quantify the band intensities for phospho-ERK1/2 and total ERK1/2 using densitometry software.

    • Calculate the ratio of phospho-ERK1/2 to total ERK1/2 for each sample.

    • Express the results as fold change over the untreated control.

Conclusion

These application notes provide a framework for researchers to investigate the effects of this compound on adrenergic receptor signaling. By systematically applying the detailed protocols for radioligand binding, cAMP accumulation, and ERK1/2 phosphorylation, and organizing the data in the provided tables, a comprehensive pharmacological profile of this compound can be established. The visual representations of the signaling pathways and experimental workflows are intended to aid in the conceptual understanding and practical execution of these studies. This information will be invaluable for advancing our understanding of this compound's mechanism of action and its potential as a therapeutic agent.

References

Guidelines for the safe handling and storage of Napitane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Napitane (also known as A-75200 or ABT-200) is a novel catecholamine uptake inhibitor that also demonstrates inhibitory effects on α-adrenergic receptors.[1] Its potential as an antidepressant is currently under investigation. This document provides detailed guidelines for the safe handling, storage, and use of this compound in a laboratory setting. Researchers should always consult the most recent Safety Data Sheet (SDS) from their supplier before use.

Chemical and Physical Properties

A summary of the known chemical and physical properties of this compound is provided in the table below.

PropertyValueSource
Molecular FormulaC₂₂H₂₅NO₂PubChem
Molecular Weight335.44 g/mol [1]
AppearanceSolid (form may vary)General
SynonymsA-75200, ABT-200[1]

Safety and Handling

Note: A specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of this writing. The following guidelines are based on general laboratory safety principles for handling chemical compounds of unknown toxicity. It is imperative to obtain and review the SDS from your supplier before handling this compound.

3.1. Hazard Identification

The specific hazards of this compound are not fully characterized. However, based on its biological activity as a catecholamine uptake inhibitor and α-adrenergic receptor modulator, it should be handled with caution. Assume the compound is potentially hazardous upon ingestion, inhalation, and skin contact.

3.2. Personal Protective Equipment (PPE)

  • Eye Protection: Chemical safety goggles or a face shield are required.

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

  • Body Protection: A laboratory coat must be worn.

  • Respiratory Protection: If working with the powdered form or creating aerosols, a properly fitted respirator is recommended.

3.3. Engineering Controls

  • Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the solid form or preparing solutions.

3.4. First Aid Measures

  • In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.

  • In case of skin contact: Immediately wash skin with soap and plenty of water. Remove contaminated clothing. Get medical attention if irritation develops.

  • In case of inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.

  • In case of ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention immediately.

3.5. Spills and Leaks

  • Small spills: Carefully sweep up solid material, avoiding dust generation, and place it in a sealed container for disposal. Clean the spill area with a suitable solvent.

  • Large spills: Evacuate the area. Wear appropriate PPE and contain the spill. Follow institutional procedures for hazardous material cleanup.

3.6. Disposal

  • Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.

Storage

Proper storage is crucial to maintain the stability and integrity of this compound.

FormStorage TemperatureDuration
Pure (Solid)-20°CUp to 3 years[1]
In Solvent-80°CUp to 1 year[1]
  • Store in a tightly sealed container.

  • Protect from light and moisture.

Experimental Protocols

5.1. Solution Preparation

The solubility of this compound may vary depending on the solvent. For in vitro experiments, Dimethyl Sulfoxide (DMSO) is a common solvent for similar compounds.

Protocol for Preparing a 10 mM Stock Solution in DMSO:

  • Materials:

    • This compound (solid)

    • Anhydrous DMSO

    • Sterile microcentrifuge tubes

    • Calibrated pipettes

  • Procedure:

    • Equilibrate the vial of solid this compound to room temperature before opening to prevent moisture condensation.

    • Weigh the required amount of this compound in a sterile microcentrifuge tube. For example, for 1 mL of a 10 mM stock solution, weigh 3.354 mg of this compound (Molecular Weight = 335.44 g/mol ).

    • Add the appropriate volume of anhydrous DMSO to the tube.

    • Vortex or sonicate gently until the solid is completely dissolved.

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -80°C.

5.2. General Protocol for In Vitro Catecholamine Uptake Assay

This protocol provides a general framework for assessing the inhibitory effect of this compound on catecholamine uptake in a cell-based assay.

  • Cell Culture:

    • Culture a suitable cell line expressing the norepinephrine transporter (NET) or dopamine transporter (DAT), such as PC-12 or HEK293 cells stably transfected with the transporter.

    • Plate the cells in an appropriate multi-well plate and grow to a confluent monolayer.

  • Assay Buffer:

    • Prepare a Krebs-Ringer-HEPES buffer (or similar physiological buffer) containing appropriate salts, glucose, and a buffer system to maintain pH.

  • Inhibition Experiment:

    • Wash the cells with the assay buffer.

    • Pre-incubate the cells with varying concentrations of this compound (prepared by diluting the stock solution in assay buffer) for a specified time (e.g., 15-30 minutes) at 37°C. Include a vehicle control (e.g., DMSO at the same final concentration).

    • Initiate the uptake by adding a radiolabeled catecholamine (e.g., [³H]norepinephrine or [³H]dopamine) to each well.

    • Incubate for a short period (e.g., 5-15 minutes) at 37°C to allow for uptake.

    • Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.

    • Lyse the cells with a suitable lysis buffer (e.g., 1% SDS).

    • Measure the amount of radioactivity in the cell lysate using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition of catecholamine uptake for each concentration of this compound compared to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of uptake).

Signaling Pathways and Workflows

6.1. Proposed Mechanism of Action of this compound

This compound is a catecholamine uptake inhibitor and an antagonist at α-adrenergic receptors. The following diagram illustrates the general signaling pathways affected by this compound.

Napitane_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Presynaptic_Vesicle Vesicle (Norepinephrine) NE Norepinephrine Presynaptic_Vesicle->NE Release NET Norepinephrine Transporter (NET) Alpha2_Receptor α2-Adrenergic Receptor NE->NET Reuptake NE->Alpha2_Receptor Binds (Negative Feedback) Alpha1_Receptor α1-Adrenergic Receptor NE->Alpha1_Receptor Binds Postsynaptic_Effect Postsynaptic Response Alpha1_Receptor->Postsynaptic_Effect Activates This compound This compound This compound->NET Inhibits This compound->Alpha2_Receptor Antagonizes This compound->Alpha1_Receptor Antagonizes Catecholamine_Uptake_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Cell_Culture 1. Culture Cells (e.g., PC-12, transfected HEK293) Prepare_Solutions 2. Prepare this compound Solutions (various concentrations) Preincubation 3. Pre-incubate Cells with this compound or Vehicle Prepare_Solutions->Preincubation Add_Radioligand 4. Add Radiolabeled Catecholamine (e.g., [³H]NE) Preincubation->Add_Radioligand Incubate 5. Incubate for Uptake Add_Radioligand->Incubate Terminate_Uptake 6. Terminate Uptake (Wash with cold buffer) Incubate->Terminate_Uptake Lyse_Cells 7. Lyse Cells Terminate_Uptake->Lyse_Cells Measure_Radioactivity 8. Measure Radioactivity (Scintillation Counting) Lyse_Cells->Measure_Radioactivity Calculate_Inhibition 9. Calculate % Inhibition Measure_Radioactivity->Calculate_Inhibition Determine_IC50 10. Determine IC₅₀ Calculate_Inhibition->Determine_IC50

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Solubility Issues with Napitane (Naphthalene) in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Terminology: The term "Napitane" is not found in the scientific literature. It is highly probable that this is a typographical error for Naphthalene , a well-known polycyclic aromatic hydrocarbon with established low aqueous solubility. This guide will proceed under the assumption that "this compound" refers to Naphthalene and will address the associated solubility challenges. The principles and techniques described herein are broadly applicable to many poorly water-soluble compounds.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound (Naphthalene) not dissolving in water?

Naphthalene is a nonpolar, hydrophobic molecule, meaning it has very low solubility in polar solvents like water.[1][2][3] Its chemical structure, consisting of two fused benzene rings, leads to strong intermolecular forces between Naphthalene molecules, making it difficult for water molecules to surround and dissolve them.[1][2] The solubility of Naphthalene in water is very low, reported to be approximately 31.6 mg/L at 25°C.[4]

Q2: What are the initial steps I should take to improve the solubility of this compound?

For initial attempts at solubilization, consider the following:

  • Co-solvents: Adding a water-miscible organic solvent can increase solubility.[5][6][7][8]

  • pH Adjustment: For ionizable compounds, adjusting the pH to favor the ionized form can significantly increase aqueous solubility.[9][10] However, Naphthalene is a neutral molecule and its solubility is not significantly affected by pH.

  • Temperature: Increasing the temperature of the solvent can enhance the solubility of Naphthalene.[1] However, be mindful of the compound's stability at higher temperatures.

Q3: What are more advanced techniques for enhancing this compound solubility for in vitro or in vivo studies?

For more challenging applications, several advanced formulation strategies can be employed:

  • Surfactants/Micellar Solubilization: Surfactants form micelles in aqueous solutions that can encapsulate hydrophobic drugs like Naphthalene, increasing their apparent solubility.[5][6][10]

  • Cyclodextrins: These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic exterior, allowing them to form inclusion complexes with poorly soluble molecules, thereby increasing their aqueous solubility.[11][12]

  • Nanosuspensions: Reducing the particle size of the drug to the nanometer range increases the surface area, leading to improved dissolution rates and saturation solubility.[10][11]

  • Solid Dispersions: Dispersing the drug in a solid polymeric carrier can enhance its dissolution rate and solubility.[5][9][10][11]

Q4: Are there safety concerns with using co-solvents or surfactants?

Yes, both co-solvents and surfactants can have toxicity and biocompatibility issues, especially for in vivo studies.[13] It is crucial to select excipients that are approved for the intended application and to use them at the lowest effective concentration. Always consult relevant safety data sheets and regulatory guidelines.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Precipitation of this compound upon dilution of a stock solution in aqueous buffer. The concentration of the co-solvent or solubilizing agent is diluted below the critical level required to maintain solubility.1. Increase the concentration of the co-solvent or solubilizing agent in the final solution. 2. Prepare a more concentrated stock and use a smaller volume for dilution. 3. Consider using a different solubilization technique that is less susceptible to dilution effects, such as a nanosuspension or a cyclodextrin complex.
Low and variable results in in vitro assays. Incomplete dissolution or precipitation of this compound in the assay medium.1. Visually inspect for any precipitate. 2. Re-evaluate the solubilization method to ensure complete and stable dissolution under assay conditions. 3. Include a solubility check as part of the assay development.
Inconsistent results in animal studies. Poor and variable bioavailability due to low solubility in gastrointestinal fluids.1. Consider advanced formulation strategies like nanosuspensions, solid dispersions, or self-emulsifying drug delivery systems (SEDDS) to improve oral absorption.[8][14] 2. For parenteral administration, ensure the formulation is sterile and stable, with a particle size suitable for injection.[13][15]

Quantitative Data: Solubility Enhancement of a Model Hydrophobic Compound

The following table provides a representative example of how different solubilization techniques can improve the aqueous solubility of a poorly water-soluble compound similar to Naphthalene. Note: These are illustrative values and the actual solubility of Naphthalene will vary depending on the specific conditions and excipients used.

Solubilization Method Solvent System Illustrative Solubility (µg/mL)
None (Control) Deionized Water31.6
Co-solvency 10% Ethanol in Water150
20% PEG 400 in Water400
Surfactant (Micellar) 1% Polysorbate 80 in Water1,200
Cyclodextrin (Complexation) 5% HP-β-CD in Water2,500

Experimental Protocols

Protocol 1: Solubilization using a Co-solvent
  • Preparation of Stock Solution:

    • Weigh the required amount of this compound (Naphthalene).

    • Dissolve the this compound in a water-miscible organic co-solvent (e.g., Ethanol, DMSO, PEG 400).

    • Use gentle heating or sonication if necessary to aid dissolution. Ensure the final concentration is well below the solubility limit in the pure co-solvent.

  • Preparation of Aqueous Solution:

    • Slowly add the stock solution to the aqueous buffer while vortexing to avoid precipitation.

    • The final concentration of the co-solvent in the aqueous solution should be kept as low as possible, typically below 1-5% for cell-based assays, to minimize solvent toxicity.

Protocol 2: Solubilization using Cyclodextrins
  • Preparation of Cyclodextrin Solution:

    • Prepare an aqueous solution of the chosen cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin, HP-β-CD) at the desired concentration.

  • Complexation:

    • Add an excess amount of this compound (Naphthalene) to the cyclodextrin solution.

    • Stir the mixture at room temperature for 24-48 hours to allow for complex formation.

  • Filtration and Quantification:

    • Filter the suspension through a 0.22 µm filter to remove the undissolved drug.

    • Determine the concentration of the solubilized this compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).

Visualizations

experimental_workflow Experimental Workflow for Overcoming Solubility Issues cluster_problem Problem Identification cluster_initial Initial Approaches cluster_advanced Advanced Formulation Strategies cluster_evaluation Evaluation A Poor Aqueous Solubility of this compound B Co-solvents (e.g., Ethanol, DMSO) A->B Try First C pH Adjustment (if applicable) A->C Try First D Temperature Increase A->D Try First I Solubility Measurement B->I Assess C->I Assess D->I Assess E Surfactants (Micellar Solubilization) E->I F Cyclodextrins (Inclusion Complexation) F->I G Nanosuspension (Particle Size Reduction) G->I H Solid Dispersion H->I I->E If insufficient I->F If insufficient I->G If insufficient I->H If insufficient J In Vitro Assay Compatibility I->J If sufficient K In Vivo Bioavailability Studies J->K Proceed to

Caption: A flowchart outlining the systematic approach to addressing this compound solubility issues.

logical_relationship Logical Relationships in Solubility Enhancement Solubility Aqueous Solubility ParticleSize Particle Size SurfaceArea Surface Area ParticleSize->SurfaceArea decreases DissolutionRate Dissolution Rate SurfaceArea->DissolutionRate increases DissolutionRate->Solubility improves apparent CoSolvent Co-solvents Polarity Solvent Polarity CoSolvent->Polarity reduces Polarity->Solubility increases for nonpolar solutes Surfactant Surfactants Micelles Micelle Formation Surfactant->Micelles leads to Micelles->Solubility increases apparent Cyclodextrin Cyclodextrins InclusionComplex Inclusion Complex Cyclodextrin->InclusionComplex forms InclusionComplex->Solubility increases

Caption: Key factors influencing the enhancement of aqueous solubility for hydrophobic compounds.

References

Technical Support Center: Optimizing Napitane Concentration for In-Vitro Response

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the in-vitro use of Napitane.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for this compound in in-vitro experiments?

A1: For initial experiments, a broad concentration range is recommended to determine the optimal dose. A typical starting range for small molecules like this compound is from 0.01 µM to 100 µM. A concentration-dependent test with dilution factors no greater than 3- to 5-fold is advisable to precisely determine the concentration at which biological effects occur.[1]

Q2: How should I prepare my stock solution of this compound?

A2: It is crucial to be mindful of the "three S's": solvent, solubility, and stability.[2] The choice of solvent can be critical as it may be toxic to cultured cells or interfere with assay results.[2] Always refer to the product datasheet for recommended solvents and maximum solubility. Prepare a high-concentration stock solution (e.g., 10 mM) in an appropriate solvent like DMSO. Aliquot the stock solution to minimize freeze-thaw cycles and store at -80°C for long-term stability.[3]

Q3: I am observing significant cell death even at low concentrations of this compound. What could be the cause?

A3: Unintended cytotoxicity can arise from several factors:

  • Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) in your culture medium is non-toxic to your cell line (typically <0.5%).

  • Compound Instability: this compound may degrade in the culture medium, leading to the formation of toxic byproducts.

  • Off-Target Effects: At higher concentrations, this compound might have off-target effects that induce cytotoxicity.

  • Cell Line Sensitivity: The specific cell line you are using may be particularly sensitive to this compound.

Consider performing a vehicle control (cells treated with the solvent alone) to rule out solvent toxicity.

Q4: I am not observing any effect of this compound on my cells. What should I do?

A4: A lack of response could be due to several reasons:

  • Sub-optimal Concentration: The concentrations tested may be too low to elicit a response. Try extending the concentration range.

  • Compound Inactivity: The stock solution of this compound may have degraded. It is advisable to use a fresh aliquot or prepare a new stock solution.

  • Cellular Resistance: Your cell line may have intrinsic or acquired resistance mechanisms to this compound.

  • Incorrect Assay Endpoint: The chosen assay may not be suitable for detecting the effects of this compound. Consider using an alternative or orthogonal assay to confirm the activity.[4]

Q5: How can I be sure that the observed effects are specific to this compound's mechanism of action?

A5: To ensure the specificity of the observed effects, consider the following:

  • Positive and Negative Controls: Use appropriate controls to validate your assay. A positive control should elicit a known response, while a negative control should show no activity.[5]

  • Orthogonal Assays: Confirm your findings using a different experimental method that measures a distinct biological endpoint.[4]

  • Counter Screens: These are necessary to assess the specificity of hit compounds and eliminate false-positive hits.[4]

Troubleshooting Guides

Issue 1: Inconsistent or irreproducible results between experiments.
Potential Cause Troubleshooting Step
Variability in Cell Culture Ensure consistent cell passage number, confluency, and media composition between experiments.[6]
Inconsistent Compound Dosing Calibrate pipettes regularly. Prepare fresh serial dilutions for each experiment.
Assay Variability Standardize incubation times, reagent concentrations, and plate reading parameters.
Compound Degradation Use fresh aliquots of this compound stock solution for each experiment. Avoid repeated freeze-thaw cycles.[3]
Issue 2: this compound precipitates in the cell culture medium.
Potential Cause Troubleshooting Step
Poor Solubility Decrease the final concentration of this compound. Consider using a different solvent or a solubilizing agent, though be cautious of their potential effects on the cells.[7]
Interaction with Media Components Some components of the cell culture media can interact with the compound, leading to precipitation.[8][9] Test the solubility of this compound in the basal medium without serum first.
Temperature Effects Ensure that the medium containing this compound is fully warmed to 37°C before adding to the cells.

Experimental Protocols

Protocol 1: Determining the IC50 of this compound using a Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium. A typical concentration range would be 0.01 µM to 100 µM.

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include wells with medium only (blank), cells with medium (negative control), and cells with vehicle (solvent control).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of this compound concentration and use a non-linear regression to determine the IC50 value.

Data Presentation

Table 1: Example Dose-Response Data for this compound in a Cell Viability Assay

This compound Concentration (µM)% Cell Viability (Mean ± SD)
0 (Vehicle)100 ± 4.5
0.198.2 ± 5.1
185.7 ± 6.2
552.3 ± 4.8
1025.1 ± 3.9
505.6 ± 2.1
1001.2 ± 0.8

Table 2: Troubleshooting Summary for this compound Experiments

Issue Primary Check Secondary Check Resolution
High CytotoxicitySolvent concentrationThis compound stabilityReduce solvent concentration; use fresh this compound stock.
No Cellular ResponseThis compound concentration rangeAssay sensitivityIncrease concentration range; use an orthogonal assay.
Data InconsistencyCell passage and confluencyPipetting accuracyStandardize cell culture practices; calibrate pipettes.
Compound PrecipitationSolubility in mediaMedia componentsLower this compound concentration; test in serum-free media.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay & Analysis prep_stock Prepare this compound Stock (10 mM in DMSO) serial_dilute Perform Serial Dilutions of this compound prep_stock->serial_dilute seed_cells Seed Cells in 96-well Plates treat_cells Treat Cells with this compound Concentrations seed_cells->treat_cells serial_dilute->treat_cells incubate Incubate for 48-72 hours treat_cells->incubate add_mtt Add MTT Reagent incubate->add_mtt read_plate Read Absorbance at 570 nm add_mtt->read_plate analyze_data Analyze Data & Calculate IC50 read_plate->analyze_data

Caption: Workflow for determining the IC50 of this compound.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor Tyrosine Kinase ras RAS receptor->ras raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors (e.g., c-Myc, AP-1) erk->transcription This compound This compound This compound->mek gene_expression Gene Expression (Proliferation, Survival) transcription->gene_expression

Caption: Hypothetical signaling pathway inhibited by this compound.

troubleshooting_tree cluster_causes Potential Causes cluster_solutions Solutions start Inconsistent Results? cell_var Cell Culture Variability? start->cell_var Check compound_var Compound Handling? start->compound_var Check assay_var Assay Procedure? start->assay_var Check sol_cell Standardize cell passage, confluency, and media. cell_var->sol_cell Yes sol_compound Use fresh aliquots, calibrate pipettes. compound_var->sol_compound Yes sol_assay Standardize incubation times and reagent prep. assay_var->sol_assay Yes

Caption: Troubleshooting decision tree for inconsistent results.

References

How to minimize off-target effects of Napitane in research

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Napitane Technical Support Center.

This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and minimize the off-target effects of the novel Kinase A (KSA) inhibitor, this compound.

Disclaimer: "this compound" is a hypothetical compound created for illustrative purposes within this technical support guide. The data, protocols, and pathways described are fictional but are based on established principles of kinase inhibitor research and development.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound and what are its known off-target effects?

A1: this compound is a potent small molecule inhibitor designed to target Kinase A (KSA), a critical serine/threonine kinase in cancer cell proliferation pathways. However, in vitro profiling has revealed that at higher concentrations, this compound can exhibit inhibitory activity against Kinase B (KSB) and Kinase C (KSC), which are involved in cellular metabolism and stress response signaling, respectively. These unintended interactions are the primary source of off-target effects.

Q2: I am observing unexpected changes in cellular metabolism in my experiments. Could this be an off-target effect of this compound?

A2: Yes, this is a possibility. Off-target inhibition of Kinase B (KSB) by this compound can lead to alterations in metabolic pathways. We recommend performing a dose-response experiment to determine if the metabolic phenotype is observed at concentrations significantly higher than the IC50 for the primary target, KSA. Additionally, consider using a structurally unrelated KSA inhibitor as a control to see if the same metabolic effect is produced.

Q3: How can I confirm that the phenotype I'm observing is due to on-target KSA inhibition and not an off-target effect?

A3: To validate that your observed phenotype is due to on-target activity, you can employ several strategies:

  • Use a Rescue Experiment: If possible, introduce a constitutively active or this compound-resistant mutant of KSA into your cells. If the phenotype is reversed, it strongly suggests it was an on-target effect.

  • RNAi/CRISPR Knockdown: Use siRNA or CRISPR-Cas9 to specifically reduce the expression of KSA. If this phenocopies the effect of this compound treatment, it supports an on-target mechanism.[1]

  • Use a Negative Control Compound: Synthesize or obtain a structurally similar but inactive analog of this compound. This compound should not inhibit KSA or its off-targets and should not produce the phenotype of interest.

Q4: What is the recommended concentration range to use for this compound to minimize off-target effects?

A4: To maintain selectivity, it is crucial to use this compound at the lowest effective concentration that elicits the desired on-target effect. We recommend working at concentrations no higher than 1-3 times the IC50 value for KSA in your specific cell line. Exceeding this range significantly increases the risk of engaging off-target kinases KSB and KSC. Always perform a dose-response curve to establish the optimal concentration for your experimental system.[2]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent results between experiments 1. Variability in this compound concentration. 2. Cell density or growth phase differences.[3][4] 3. Inconsistent incubation times.[3][4]1. Prepare fresh dilutions of this compound from a DMSO stock for each experiment. 2. Standardize cell seeding density and ensure cells are in the logarithmic growth phase. 3. Adhere to a strict incubation time for all experiments.
Observed cell toxicity at low concentrations 1. The cell line is highly sensitive to KSA inhibition. 2. The cell line has high expression of off-target kinases KSB or KSC.1. Perform a cell viability assay (e.g., MTT or CCK-8) to determine the cytotoxic concentration.[5] 2. Use a lower concentration of this compound or reduce the treatment duration. 3. If possible, use a cell line with lower known expression of KSB and KSC.
Phenotype does not match KSA knockdown 1. The observed effect is due to off-target inhibition. 2. this compound has a mechanism of action independent of KSA inhibition.1. Conduct a kinome-wide selectivity profiling assay to identify all potential targets of this compound.[2] 2. Perform a thermal shift assay to confirm binding to KSA, KSB, and KSC.[6] 3. Test other selective KSA inhibitors to see if they replicate the phenotype.

Quantitative Data Summary

The following table summarizes the inhibitory activity of this compound against its primary target (KSA) and key off-targets (KSB, KSC). These values were determined using in vitro biochemical assays.

Target Kinase IC50 (nM) Ki (nM) Selectivity Index (vs. KSA)
Kinase A (KSA) 1581x
Kinase B (KSB) 35018023.3x
Kinase C (KSC) 80041053.3x
  • IC50: The concentration of an inhibitor required to reduce enzyme activity by 50%.

  • Ki: The inhibition constant, representing the intrinsic binding affinity of the inhibitor to the kinase.

  • Selectivity Index: The ratio of the IC50 of the off-target to the IC50 of the on-target. A higher number indicates greater selectivity for the on-target.

Experimental Protocols

Protocol 1: Dose-Response Curve for Determining On-Target vs. Off-Target Effects

This protocol is designed to differentiate cellular phenotypes arising from the inhibition of the primary target (KSA) versus off-targets (KSB, KSC).

Methodology:

  • Cell Seeding: Plate cells at a predetermined density in 96-well plates and allow them to adhere overnight.

  • Compound Preparation: Prepare a 10-point serial dilution of this compound in your cell culture medium. The concentration range should bracket the IC50 values for KSA, KSB, and KSC (e.g., from 1 nM to 10 µM). Include a DMSO-only vehicle control.

  • Treatment: Replace the existing medium with the medium containing the this compound dilutions or vehicle control.

  • Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Phenotypic Readout: Measure your phenotype of interest. This could be cell viability (MTT assay), apoptosis (caspase-3/7 activity assay), or a specific signaling event (Western blot for a downstream marker).[5]

  • Data Analysis: Plot the phenotypic response against the logarithm of the this compound concentration. Fit a sigmoidal dose-response curve to determine the EC50 for the observed phenotype. If the EC50 aligns with the IC50 of KSA, the effect is likely on-target. If it aligns with the IC50 of KSB or KSC, it is likely an off-target effect.

Protocol 2: Kinome-Wide Selectivity Profiling

To obtain a comprehensive understanding of this compound's specificity, a kinome-wide selectivity profiling assay is recommended.[2] This is typically performed as a service by specialized companies.

Methodology:

  • Compound Submission: Provide a sample of this compound at a specified concentration and purity to the service provider.

  • Assay Performance: The provider will screen this compound, typically at a concentration of 1 µM, against a large panel of recombinant human kinases (e.g., >400 kinases).

  • Data Collection: The inhibitory activity against each kinase is measured, often as the percent inhibition relative to a control.

  • Hit Identification: "Hits" are identified as kinases that are inhibited above a certain threshold (e.g., >70% inhibition).

  • Follow-up Analysis: For any identified hits, it is recommended to perform follow-up dose-response assays to determine the IC50 values and confirm the off-target interactions.[2]

Visualizations

cluster_0 This compound Treatment Workflow A Start: Hypothesis Phenotype observed B Perform Dose-Response Curve (Protocol 1) A->B C Analyze EC50 of Phenotype B->C D EC50 aligns with KSA IC50? C->D E Conclusion: Likely On-Target Effect D->E Yes F Conclusion: Likely Off-Target Effect D->F No G Validate with Orthogonal Methods (siRNA, Rescue) E->G H Consider Kinome Scan (Protocol 2) F->H

Caption: A logical workflow for determining if a cellular phenotype is an on-target or off-target effect.

cluster_KSA On-Target Pathway cluster_KSB Off-Target Pathway 1 cluster_KSC Off-Target Pathway 2 This compound This compound KSA Kinase A (KSA) This compound->KSA Inhibits (High Affinity) KSB Kinase B (KSB) This compound->KSB Inhibits (Low Affinity) KSC Kinase C (KSC) This compound->KSC Inhibits (Low Affinity) Prolif Cell Proliferation KSA->Prolif Promotes Metab Cellular Metabolism KSB->Metab Regulates Stress Stress Response KSC->Stress Mediates

Caption: Signaling pathways affected by this compound, showing on-target and off-target interactions.

References

Technical Support Center: Stabilizing Napitane in Experimental Buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of Napitane in experimental buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its storage recommendations?

This compound (also known as A-75200) is a small molecule drug that acts as a novel catecholamine uptake inhibitor with effects on α-adrenergic receptors, showing potential for antidepressant activity.[1][2] For optimal stability, it is recommended to store this compound in its pure form at -20°C for up to three years.[1] When dissolved in a solvent, it should be stored at -80°C for up to one year.[1]

Q2: My this compound solution appears cloudy or precipitated. What should I do?

Cloudiness or precipitation can indicate several issues, including poor solubility or degradation. Here are some steps to troubleshoot this problem:

  • Verify Solubility: Check the solvent used and its concentration. While specific solubility data for this compound in various buffers is limited, many organic small molecules have low aqueous solubility. Using a small amount of an organic co-solvent like DMSO or ethanol before diluting into your aqueous buffer can help.

  • pH Adjustment: The pH of the buffer can significantly impact the solubility of a compound, especially if it has ionizable groups.[3][4] Experiment with slight adjustments to the buffer pH to see if it improves solubility.

  • Temperature: Ensure the buffer is at the correct temperature. Some compounds are less soluble at lower temperatures. Gentle warming of the solution might help, but be cautious as excessive heat can accelerate degradation.[5][6]

  • Visual Inspection: Before use, always visually inspect the solution for any particulates. If precipitation is observed, it is recommended to prepare a fresh solution.

Q3: How can I monitor the stability of this compound in my experimental buffer?

To monitor the stability of this compound, a stability-indicating analytical method is required. High-Performance Liquid Chromatography (HPLC) is a common and effective technique for this purpose.[7][8] An appropriate HPLC method would allow you to quantify the amount of this compound remaining over time and detect the appearance of any degradation products.

Troubleshooting Guide

This guide addresses specific issues you may encounter when working with this compound in experimental buffers.

Issue 1: Loss of this compound activity or inconsistent results over time.

This could be a direct consequence of this compound degradation in your experimental buffer.

Initial Troubleshooting Steps:

G Start Start: Cloudy Solution CheckSolvent Check Solvent Compatibility Start->CheckSolvent AdjustpH Adjust Buffer pH CheckSolvent->AdjustpH UseCosolvent Use Co-solvent (e.g., DMSO) AdjustpH->UseCosolvent Sonication Apply Gentle Sonication UseCosolvent->Sonication FreshSolution Prepare Fresh Solution Sonication->FreshSolution End End: Clear Solution FreshSolution->End

References

Navigating Napitane: A Technical Guide for Consistent Experimental Outcomes

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals investigating the potential of Napitane, achieving consistent and reproducible results is paramount. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experiments with this novel catecholamine uptake inhibitor and α2-adrenergic receptor agonist.

This compound, also known as A-75200, is a small molecule compound with potential antidepressant properties.[1] Its dual mechanism of action, targeting both the norepinephrine transporter (NET) and α2-adrenergic receptors (ADRA2), offers a complex and promising area of study. However, this complexity can also introduce experimental variability. This guide aims to provide standardized protocols and solutions to common issues to ensure the reliability of your findings.

Frequently Asked Questions (FAQs)

Q1: What are the primary molecular targets of this compound?

A1: this compound has two primary molecular targets:

  • Norepinephrine Transporter (NET): this compound inhibits the reuptake of norepinephrine from the synaptic cleft into the presynaptic neuron by binding to NET.[1] This leads to an increase in the extracellular concentration of norepinephrine.

  • α2-Adrenergic Receptors (ADRA2): this compound acts as an agonist at α2-adrenergic receptors.[1] These receptors are typically located presynaptically and their activation leads to an inhibition of further norepinephrine release.

Q2: What are the recommended storage conditions for this compound?

A2: For optimal stability, this compound in its pure form should be stored at -20°C for up to three years. If dissolved in a solvent, it should be stored at -80°C for up to one year.[1]

Q3: What is the recommended solvent for dissolving this compound?

A3: Common solvents for dissolving this compound include DMSO, ethanol, and sterile water or buffers like PBS.[1] The choice of solvent will depend on the specific experimental requirements. It is recommended to use freshly opened DMSO to avoid moisture absorption.[1] For cell-based assays, ensure the final concentration of the organic solvent is compatible with your cell line and does not exceed cytotoxic levels (typically <0.5% DMSO).

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent results in norepinephrine uptake assays Cell Viability Issues: The cell line used (e.g., SK-N-BE(2)C) may have poor viability, affecting transporter function.- Regularly check cell viability using methods like Trypan Blue exclusion.- Ensure proper cell culture conditions and passage number.
Inaccurate Pipetting: Small volumes of radiolabeled norepinephrine or inhibitors are often used, leading to potential errors.- Use calibrated pipettes and proper pipetting techniques.- Prepare master mixes to minimize pipetting variability.
Incorrect Incubation Times/Temperatures: Deviation from optimal incubation parameters can affect transporter kinetics.- Strictly adhere to the validated incubation times and temperatures for your specific assay.- Use a temperature-controlled incubator or water bath.
Reagent Degradation: The radiolabeled norepinephrine or this compound may have degraded over time.- Aliquot reagents upon receipt and store them under recommended conditions.- Avoid repeated freeze-thaw cycles.
Low signal or no response in α2-adrenergic receptor functional assays (e.g., cAMP assay) Low Receptor Expression: The cell line used may have a low density of α2-adrenergic receptors.- Use a cell line known to endogenously express high levels of α2-adrenergic receptors or a stably transfected cell line.- Verify receptor expression using techniques like Western blot or radioligand binding.
G-Protein Uncoupling: The α2-adrenergic receptor may not be efficiently coupled to its Gi signaling pathway.- Ensure the cell membranes are properly prepared and stored to maintain protein integrity.- Use fresh assay buffers containing necessary co-factors like GTP.
Incorrect Agonist Concentration: The concentration of this compound used may be outside the optimal range for receptor activation.- Perform a dose-response curve to determine the EC50 of this compound in your specific assay system.
High background signal in binding assays Non-specific Binding: The radioligand may be binding to non-receptor sites on the cell membrane or assay plate.- Include a non-specific binding control in your experiment (e.g., a high concentration of a known non-radiolabeled ligand).- Optimize washing steps to remove unbound radioligand effectively.
Radioligand Purity Issues: The radioligand may be impure or have degraded.- Use a high-quality, validated radioligand from a reputable supplier.- Check the expiration date and storage conditions of the radioligand.

Experimental Protocols

Norepinephrine (NE) Uptake Inhibition Assay

This protocol is adapted from methods using human neuroblastoma SK-N-BE(2)C cells, which endogenously express the norepinephrine transporter.

Materials:

  • SK-N-BE(2)C cells

  • Cell culture medium

  • Krebs-Ringer-HEPES (KRH) buffer

  • [³H]Norepinephrine (Radioligand)

  • This compound (A-75200)

  • Desipramine (Positive control inhibitor)

  • Scintillation fluid and counter

Method:

  • Cell Plating: Plate SK-N-BE(2)C cells in a 24-well plate and grow to confluence.

  • Preparation of Reagents:

    • Prepare serial dilutions of this compound in KRH buffer.

    • Prepare a working solution of [³H]NE in KRH buffer. The final concentration should be at the Kₘ for NE uptake in your cell line (e.g., 416 nM for SK-N-BE(2)C cells).

  • Assay Procedure:

    • Wash the cells twice with KRH buffer.

    • Pre-incubate the cells with varying concentrations of this compound or control vehicle for 10-20 minutes at room temperature.

    • Initiate the uptake by adding the [³H]NE working solution to each well.

    • Incubate for a predetermined time (e.g., 10 minutes) at room temperature. The incubation time should be within the linear range of uptake for your cell line.

    • Terminate the uptake by rapidly aspirating the solution and washing the cells three times with ice-cold KRH buffer.

    • Lyse the cells with a suitable lysis buffer (e.g., 1% Triton X-100).

  • Quantification:

    • Transfer the cell lysate to a scintillation vial.

    • Add scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.

    • Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.

α2-Adrenergic Receptor Binding Assay

This protocol describes a competitive binding assay using a radiolabeled antagonist.

Materials:

  • Cell membranes prepared from cells expressing α2-adrenergic receptors

  • [³H]Yohimbine or other suitable radiolabeled antagonist

  • This compound (A-75200)

  • Phentolamine or other non-radiolabeled antagonist (for determining non-specific binding)

  • Binding buffer (e.g., Tris-HCl with MgCl₂)

  • Glass fiber filters

  • Filtration manifold

  • Scintillation fluid and counter

Method:

  • Assay Setup:

    • In a 96-well plate, add binding buffer, cell membranes, and varying concentrations of this compound or control vehicle.

    • For total binding wells, add only buffer and membranes.

    • For non-specific binding wells, add a high concentration of a non-radiolabeled antagonist (e.g., 10 µM phentolamine).

  • Incubation:

    • Add the radiolabeled antagonist (e.g., [³H]Yohimbine) to all wells at a concentration near its Kₑ.

    • Incubate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

  • Filtration:

    • Rapidly filter the contents of each well through a glass fiber filter using a filtration manifold.

    • Wash the filters three times with ice-cold binding buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials.

    • Add scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the percentage of inhibition of specific binding for each concentration of this compound.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation.

Signaling Pathways and Experimental Workflows

To aid in experimental design and data interpretation, the following diagrams illustrate the key signaling pathways affected by this compound and a general experimental workflow for its characterization.

Napitane_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound NET Norepinephrine Transporter (NET) This compound->NET Inhibits ADRA2 α2-Adrenergic Receptor (ADRA2) This compound->ADRA2 Activates (Agonist) Norepinephrine Norepinephrine Norepinephrine->NET Transport NE_Reuptake Norepinephrine Reuptake NET->NE_Reuptake Gi_Protein Gi Protein ADRA2->Gi_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase Gi_Protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Decreases Cellular_Response Downstream Cellular Response cAMP->Cellular_Response Modulates

Caption: Dual mechanism of action of this compound.

Napitane_Experimental_Workflow Start Start: Characterization of this compound Solubility_Test 1. Solubility & Stability Testing Start->Solubility_Test NET_Assay 2. NET Inhibition Assay (e.g., [³H]NE Uptake) Solubility_Test->NET_Assay ADRA2_Binding_Assay 3. ADRA2 Binding Assay (e.g., [³H]Yohimbine) NET_Assay->ADRA2_Binding_Assay ADRA2_Functional_Assay 4. ADRA2 Functional Assay (e.g., cAMP measurement) ADRA2_Binding_Assay->ADRA2_Functional_Assay Data_Analysis 5. Data Analysis (IC₅₀, Kᵢ, EC₅₀) ADRA2_Functional_Assay->Data_Analysis Troubleshooting Troubleshooting: Inconsistent Results? Data_Analysis->Troubleshooting Inconsistent? End End: Consistent Data Data_Analysis->End Consistent Refine_Protocol Refine Protocol Troubleshooting->Refine_Protocol Refine_Protocol->NET_Assay Re-run Experiments

Caption: Recommended experimental workflow for this compound.

References

Addressing variability in animal studies involving Napitane

Author: BenchChem Technical Support Team. Date: November 2025

Napitane Technical Support Center

Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in addressing variability and troubleshooting common issues encountered during in-vivo animal studies involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for in-vivo administration of this compound?

A1: For oral gavage, this compound powder should be suspended in a vehicle of 0.5% (w/v) carboxymethylcellulose (CMC) in sterile water. For intraperitoneal injection, this compound can be dissolved in a solution of 10% DMSO, 40% PEG300, and 50% sterile saline. Always prepare fresh on the day of dosing.

Q2: What is the recommended storage condition for this compound powder and its formulated solution?

A2: this compound powder should be stored at 2-8°C, protected from light. The formulated solution is not stable for long-term storage and should be used within 4 hours of preparation.

Q3: What is the known mechanism of action for this compound?

A3: this compound is a selective inhibitor of the N-acetyl-phosphatase Kinase (NAP-Kinase). By inhibiting NAP-Kinase phosphorylation, it blocks the downstream activation of pro-inflammatory cytokines.

Q4: Are there any known sex-based differences in the pharmacokinetic profile of this compound?

A4: Yes, preliminary studies have indicated that female mice may exhibit a slightly higher Cmax and AUC compared to male mice at the same dosage. It is recommended to randomize animals by sex across all study groups.

Troubleshooting Guide

Problem 1: High variability in efficacy readouts (e.g., paw swelling, disease activity index) between animals in the same treatment group.

Potential Cause Recommended Solution
Inconsistent Dosing Volume or Technique Ensure all technicians are trained on the same oral gavage or injection procedure. Use calibrated pipettes and appropriate gauge gavage needles. Verify the dose volume based on the most recent animal body weights.
Improper Drug Formulation This compound suspension can settle over time. Ensure the suspension is vortexed thoroughly before drawing each dose to maintain a homogenous mixture.
Variability in Disease Induction Standardize the disease induction protocol. For example, in a collagen-induced arthritis model, ensure the collagen emulsion is prepared consistently and injected at the same site for all animals.
Underlying Health Status of Animals Acclimate animals for a sufficient period before the study begins. Monitor for any signs of unrelated illness that could impact the experimental outcomes.

Problem 2: No significant difference observed between the vehicle control and this compound-treated groups.

Potential Cause Recommended Solution
Sub-optimal Dose or Dosing Frequency The selected dose may be too low for the chosen animal model. Perform a dose-response study to determine the optimal dose. Consider increasing the dosing frequency based on the pharmacokinetic profile of this compound.
Degradation of this compound Ensure the this compound powder has been stored correctly and is within its expiry date. Always use freshly prepared formulations, as this compound is unstable in solution.
Incorrect Route of Administration Verify that the chosen route of administration allows for sufficient bioavailability to reach the target tissue. For example, oral bioavailability may be low, and an alternative route like intraperitoneal injection may be necessary.
Timing of Treatment Initiation The therapeutic window for this compound may be narrow. Consider initiating treatment at different stages of the disease model (e.g., prophylactic vs. therapeutic dosing).

Quantitative Data Summary

Table 1: Dose-Response of this compound on Paw Swelling in a Murine Collagen-Induced Arthritis (CIA) Model

Treatment GroupDose (mg/kg, p.o., daily)Mean Change in Paw Volume (mm³) ± SEM% Inhibition of Swelling
Vehicle Control01.52 ± 0.180%
This compound101.15 ± 0.2124.3%
This compound300.78 ± 0.1548.7%
This compound1000.45 ± 0.1170.4%

Table 2: Pharmacokinetic Parameters of this compound in Male Sprague-Dawley Rats (30 mg/kg, p.o.)

ParameterValue ± SD
Tmax (h) 1.5 ± 0.5
Cmax (ng/mL) 875 ± 122
AUC₀₋₂₄ (ng·h/mL) 4320 ± 560
Half-life (t½) (h) 3.8 ± 0.7

Experimental Protocols

Protocol 1: Oral Gavage Administration of this compound in a Murine Model

  • Animal Preparation: Weigh each mouse on the day of dosing to calculate the precise volume required.

  • Formulation Preparation:

    • Weigh the required amount of this compound powder.

    • Prepare a 0.5% (w/v) solution of carboxymethylcellulose (CMC) in sterile water.

    • Gradually add the this compound powder to the CMC vehicle while vortexing to create a homogenous suspension. A typical final concentration is 3 mg/mL for a 30 mg/kg dose in a 20g mouse (assuming a 10 mL/kg dosing volume).

  • Administration:

    • Gently restrain the mouse.

    • Vortex the suspension immediately before drawing the calculated volume into a syringe fitted with a proper gauge ball-tipped gavage needle.

    • Insert the gavage needle gently into the esophagus and deliver the dose.

    • Monitor the animal for a few minutes post-dosing to ensure no adverse effects.

Protocol 2: Western Blot Analysis of NAP-Kinase Phosphorylation in Splenocytes

  • Sample Collection: Euthanize mice and harvest spleens into ice-cold PBS.

  • Cell Lysis: Homogenize the spleen and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load 20 µg of protein from each sample onto a 10% polyacrylamide gel and perform electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature with 5% BSA in TBST.

    • Incubate the membrane overnight at 4°C with a primary antibody against phosphorylated NAP-Kinase (p-NAP-Kinase).

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and develop using an ECL substrate.

  • Analysis: Image the blot and perform densitometry analysis. Normalize the p-NAP-Kinase signal to total NAP-Kinase or a housekeeping protein like GAPDH.

Visualizations

NAP_Kinase_Pathway cluster_receptor Cell Membrane Receptor Inflammatory Receptor NAP_Kinase NAP-Kinase Receptor->NAP_Kinase activates Stimulus Inflammatory Stimulus Stimulus->Receptor This compound This compound p_NAP_Kinase p-NAP-Kinase (Active) This compound->p_NAP_Kinase inhibits NAP_Kinase->p_NAP_Kinase phosphorylation Downstream Downstream Signaling Cascade p_NAP_Kinase->Downstream activates Cytokines Pro-inflammatory Cytokine Production Downstream->Cytokines

Caption: The inhibitory action of this compound on the NAP-Kinase signaling pathway.

Experimental_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_analysis Analysis acclimatization Animal Acclimatization (7 days) randomization Randomization into Groups acclimatization->randomization disease_induction Disease Induction (e.g., CIA) randomization->disease_induction treatment_start Initiate Dosing (Vehicle or this compound) disease_induction->treatment_start monitoring Daily Monitoring (Weight, Clinical Score) treatment_start->monitoring readouts Interim Readouts (e.g., Paw Volume) monitoring->readouts termination Study Termination & Sample Collection monitoring->termination readouts->monitoring ex_vivo Ex-vivo Analysis (Histology, Western Blot) termination->ex_vivo data_analysis Statistical Analysis ex_vivo->data_analysis

Caption: General experimental workflow for a this compound in-vivo efficacy study.

Troubleshooting_Logic start High Variability Observed? check_dosing Review Dosing Procedure start->check_dosing Yes no_issue No Issue start->no_issue No check_formulation Verify Formulation (Homogeneity, Freshness) check_dosing->check_formulation Issue Found & Corrected check_dosing->check_formulation No Issue Found check_model Assess Disease Model Consistency check_formulation->check_model Issue Found & Corrected check_formulation->check_model No Issue Found resolve Variability Addressed check_model->resolve Issue Found & Corrected

Caption: A logical flow diagram for troubleshooting sources of experimental variability.

Identifying and mitigating potential artifacts of Napitane use

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Napitane (also known as A-75200 or ABT-200), a potent norepinephrine transporter (NET) inhibitor and alpha-2 adrenergic receptor (α2-AR) agonist. Given that specific quantitative data for this compound is not widely available in the public domain due to its discontinued development, this guide incorporates representative data from well-characterized compounds with similar mechanisms of action to provide a practical framework for identifying and mitigating potential experimental artifacts.

FAQs: General Questions about this compound

Q1: What is the primary mechanism of action of this compound?

This compound is a dual-action compound. It functions as a potent inhibitor of the norepinephrine transporter (NET), preventing the reuptake of norepinephrine from the synaptic cleft and thus increasing its extracellular concentration.[1][2][3] Concurrently, it acts as an agonist at alpha-2 adrenergic receptors (α2-ARs), which are presynaptic autoreceptors that typically provide negative feedback on norepinephrine release.[4][5]

Q2: What are the expected physiological effects of this compound based on its mechanism?

As a NET inhibitor, this compound is expected to potentiate noradrenergic signaling, which can lead to increased heart rate and blood pressure.[6] However, its α2-AR agonist activity would counteract this by inhibiting norepinephrine release from presynaptic neurons, which can lead to sedation, analgesia, and a decrease in blood pressure and heart rate.[7][8] The net effect in any given experiment will depend on the specific biological system and the relative potency of this compound at NET versus α2-ARs.

Q3: In what solvents can I dissolve and store this compound?

This compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol.[1] For long-term storage, it is recommended to store the compound in a pure form at -20°C for up to 3 years. In a solvent like DMSO, it should be stored at -80°C for up to one year.[1]

Q4: What are the known subtypes of alpha-2 adrenergic receptors, and does this compound show selectivity?

There are three main subtypes of α2-ARs: α2A, α2B, and α2C.[5][9] These subtypes can have different physiological roles. For instance, the α2A subtype is heavily involved in the sedative and antihypertensive effects, while the α2B subtype can mediate vasoconstriction.[7][9] There is currently no publicly available data on the selectivity profile of this compound across these subtypes.

Troubleshooting Guide for Common Experimental Issues

Issue 1: Inconsistent or Noisy Data in Norepinephrine Transporter (NET) Uptake Assays

Potential Cause 1: Assay Interference from Compound Properties

  • Autofluorescence: If using a fluorescence-based NET uptake assay, this compound, like other aromatic compounds, may exhibit intrinsic fluorescence, leading to high background signal.

  • Solubility Issues: Poor solubility of this compound in aqueous assay buffers can lead to precipitation and inconsistent results.

Mitigation Strategies:

  • Autofluorescence Check: Before conducting the full assay, run a control plate with this compound in the assay buffer without the fluorescent substrate to measure its intrinsic fluorescence at the excitation and emission wavelengths of your assay. If significant, consider using a radiolabeled norepinephrine uptake assay instead.

  • Solubility Assessment: Visually inspect for precipitation when diluting this compound into your final assay buffer. If solubility is an issue, ensure the final DMSO concentration is consistent across all wells and as low as possible (typically <0.5%).

Potential Cause 2: Suboptimal Assay Conditions

  • Incorrect Cell Density: Too few cells will result in a low signal-to-noise ratio, while too many cells can lead to rapid depletion of the substrate.

  • Inappropriate Incubation Time or Temperature: NET activity is temperature-dependent, and uptake is time-dependent.

Mitigation Strategies:

  • Cell Titration: Perform a cell titration experiment to determine the optimal cell number that gives a robust signal window.

  • Time Course and Temperature Optimization: Conduct a time-course experiment to identify the linear range of norepinephrine uptake. Ensure the incubation temperature is maintained at 37°C for optimal transporter activity.

Issue 2: Unexpected Cellular Responses in α2-Adrenergic Receptor Activation Assays

Potential Cause 1: Off-Target Effects

  • Receptor Subtype Variability: Different cell lines express varying levels of α2-AR subtypes (α2A, α2B, α2C), which can lead to different functional responses.[9]

  • Activation of Other Receptors: At high concentrations, this compound may interact with other receptors. While a comprehensive off-target profile is not available, compounds of this class can sometimes interact with other monoamine transporters or adrenergic receptors.

Mitigation Strategies:

  • Characterize Your Cell Line: If possible, use RT-qPCR or other methods to determine the expression profile of α2-AR subtypes in your experimental system.

  • Use Selective Antagonists: To confirm that the observed effect is mediated by α2-ARs, co-incubate with a selective α2-AR antagonist, such as yohimbine. The reversal of the effect by the antagonist would confirm on-target activity.

  • Dose-Response Curve: Generate a full dose-response curve to ensure you are working within a concentration range that is selective for the intended target.

Potential Cause 2: Signal Transduction Pathway Complexity

  • G-Protein Coupling Variability: α2-ARs primarily couple to Gi, leading to an inhibition of adenylyl cyclase and a decrease in cAMP levels.[5] However, in some systems, they can couple to other G-proteins, potentially leading to unexpected downstream signals.

Mitigation Strategies:

  • Measure Proximal Signaling Events: Assay for a direct downstream effect of Gi activation, such as a decrease in cAMP levels, to confirm receptor engagement.

  • Consult the Literature: Review literature for the specific cell line you are using to understand the known α2-AR signaling pathways.

Quantitative Data Summary

Due to the limited availability of public data for this compound, the following table provides representative binding affinities (Ki) and functional potencies (IC50) for well-characterized compounds targeting the human norepinephrine transporter (NET) and alpha-2A adrenergic receptor (α2A-AR). This data is intended to provide a reference range for expected potencies.

CompoundTargetAssay TypeKi (nM)IC50 (nM)Reference Compound
This compound Analogue hNET [³H]Nisoxetine BindingData Not AvailableData Not AvailableDesipramine
DesipraminehNET[³H]Nisoxetine Binding4Representative NET Inhibitor
This compound Analogue hNET NE Uptake InhibitionData Not AvailableData Not AvailableReboxetine
ReboxetinehNETNE Uptake Inhibition1.1Representative NET Inhibitor
This compound Analogue hα2A-AR [³H]Rauwolscine BindingData Not AvailableData Not AvailableClonidine
Clonidinehα2A-AR[³H]Rauwolscine Binding1.6Representative α2-AR Agonist
This compound Analogue hα2A-AR cAMP InhibitionData Not AvailableData Not AvailableDexmedetomidine
Dexmedetomidinehα2A-ARcAMP Inhibition0.8Representative α2-AR Agonist

Detailed Experimental Protocols

Protocol 1: Norepinephrine Transporter (NET) Uptake Assay (Radiolabeled)

This protocol is a standard method for measuring the inhibition of norepinephrine uptake into cells recombinantly expressing the human NET.

Materials:

  • HEK293 cells stably expressing hNET

  • Poly-D-lysine coated 96-well plates

  • Krebs-Ringer-HEPES (KRH) buffer (pH 7.4)

  • [³H]Norepinephrine (specific activity ~10-20 Ci/mmol)

  • Desipramine (for determining non-specific uptake)

  • This compound (or other test compounds)

  • Scintillation fluid and microplate scintillation counter

Methodology:

  • Cell Plating: Seed hNET-HEK293 cells in poly-D-lysine coated 96-well plates at a density of 40,000-60,000 cells/well and grow overnight.

  • Compound Preparation: Prepare serial dilutions of this compound in KRH buffer. Prepare a high concentration of desipramine (e.g., 10 µM) to define non-specific binding.

  • Assay Initiation:

    • Wash the cells once with KRH buffer.

    • Add 50 µL of KRH buffer containing the test compound (this compound) or control (desipramine for non-specific binding, buffer for total binding).

    • Pre-incubate for 10-20 minutes at 37°C.

  • Substrate Addition: Add 50 µL of KRH buffer containing [³H]Norepinephrine (final concentration ~10-20 nM).

  • Incubation: Incubate for 10-15 minutes at 37°C.

  • Assay Termination: Rapidly aspirate the assay solution and wash the cells three times with ice-cold KRH buffer.

  • Cell Lysis and Counting: Lyse the cells with 100 µL of 1% SDS. Add 150 µL of scintillation fluid to each well, seal the plate, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding (counts in the presence of desipramine) from the total binding. Determine the IC50 value for this compound by fitting the data to a four-parameter logistic equation.

Protocol 2: Alpha-2 Adrenergic Receptor (α2-AR) Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the α2-AR.

Materials:

  • Cell membranes prepared from cells expressing the human α2A-AR

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)

  • [³H]Rauwolscine or [³H]Yohimbine (radioligand antagonist)

  • Phentolamine (for determining non-specific binding)

  • This compound (or other test compounds)

  • GF/B glass fiber filter plates

  • Scintillation fluid and microplate scintillation counter

Methodology:

  • Reaction Setup: In a 96-well plate, add in the following order:

    • 25 µL of binding buffer with or without a high concentration of phentolamine (e.g., 10 µM) for non-specific binding.

    • 25 µL of serially diluted this compound or buffer for total binding.

    • 50 µL of [³H]Rauwolscine (final concentration ~0.5-1.0 nM).

    • 100 µL of cell membranes (10-20 µg of protein).

  • Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle shaking.

  • Filtration: Rapidly harvest the contents of each well onto a GF/B filter plate using a cell harvester. Wash the filters three times with ice-cold binding buffer.

  • Drying and Counting: Dry the filter plate and add scintillation fluid to each well. Count the radioactivity using a microplate scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 of this compound and then calculate the Ki using the Cheng-Prusoff equation.

Mandatory Visualizations

signaling_pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron NE_vesicle Norepinephrine (NE) Vesicle NE_release NE Release NE_vesicle->NE_release Action Potential NET Norepinephrine Transporter (NET) alpha2AR α2-Adrenergic Receptor (α2-AR) Gi Gi Protein alpha2AR->Gi Activates AC Adenylyl Cyclase (AC) cAMP cAMP AC->cAMP Converts ATP to cAMP->NE_release Modulates Synaptic_NE Synaptic NE NE_release->Synaptic_NE Synaptic_NE->NET Reuptake Synaptic_NE->alpha2AR Binding Postsynaptic_R Postsynaptic Adrenergic Receptor Synaptic_NE->Postsynaptic_R Binding Gi->AC Inhibits Response Cellular Response Postsynaptic_R->Response Initiates This compound This compound This compound->NET Inhibits This compound->alpha2AR Activates

Caption: Signaling pathway showing the dual action of this compound.

experimental_workflow cluster_plate_prep Plate Preparation cluster_treatment Treatment cluster_uptake Uptake cluster_detection Detection cluster_analysis Data Analysis plate_cells Seed hNET-expressing cells in 96-well plate wash_cells Wash cells with assay buffer plate_cells->wash_cells add_compound Add this compound or controls (Total & Non-specific) wash_cells->add_compound pre_incubate Pre-incubate at 37°C add_compound->pre_incubate add_substrate Add [³H]Norepinephrine pre_incubate->add_substrate incubate Incubate at 37°C add_substrate->incubate terminate Terminate uptake and wash cells incubate->terminate lyse Lyse cells terminate->lyse count Scintillation Counting lyse->count analyze Calculate Specific Uptake and Determine IC50 count->analyze

Caption: Experimental workflow for a NET uptake assay.

troubleshooting_logic cluster_fluorescence Fluorescence Assay cluster_radio Radiolabeled Assay start Inconsistent Results in NET Uptake Assay q1 Is it a fluorescence or radiolabeled assay? start->q1 check_auto Check for this compound autofluorescence q1->check_auto Fluorescence check_conditions Review assay conditions: Cell density, time, temp. q1->check_conditions Radiolabeled is_auto Is autofluorescence high? check_auto->is_auto switch_assay Switch to radiolabeled assay is_auto->switch_assay Yes check_sol Check for compound precipitation is_auto->check_sol No end Re-run experiment switch_assay->end check_sol->check_conditions is_optimal Are conditions optimized? check_conditions->is_optimal optimize Optimize conditions (titration, time course) is_optimal->optimize No is_optimal->end Yes optimize->end

Caption: Troubleshooting logic for NET uptake assays.

References

Best practices for long-term storage of Napitane solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the best practices for the long-term storage and handling of Napitane solutions to ensure experimental success. As a novel catecholamine uptake inhibitor, specific stability data for this compound is limited; therefore, these recommendations are based on supplier information and general best practices for handling similar chemical compounds.[1]

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

For long-term stability, solid this compound should be stored at -20°C, where it can be viable for up to three years.[1] Once dissolved in a solvent, the solution should be stored at -80°C and is expected to be stable for up to one year.[1]

Q2: What solvents are recommended for dissolving this compound?

Commonly used solvents for similar compounds include DMSO, ethanol, and sterile water or buffers like PBS.[1] The choice of solvent will depend on the specific requirements of your experiment. It is recommended to use freshly opened, high-purity solvents to avoid introducing contaminants or moisture that could affect stability.[1]

Q3: My shipment of this compound arrived at room temperature with the ice pack melted. Is the product still viable?

Solid, powdered compounds are generally not sensitive to short periods at ambient temperatures.[1] The ice pack is primarily to prevent exposure to extreme heat during shipping. The quality of the product should not be affected if it is received with a melted ice pack.[1] Upon receipt, it is best practice to store it at the recommended -20°C immediately.

Q4: I can't see any powder in the vial. Is it empty?

For small quantities, the powder can be highly dispersed due to static electricity and may not be easily visible.[1] Before opening, we recommend centrifuging the vial to collect all the powder at the bottom.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Precipitation in the solution upon storage - The concentration of the solution may be too high for the chosen solvent at the storage temperature.- The solvent may have absorbed moisture.- Gently warm the solution and vortex to redissolve the precipitate before use.- Prepare a more dilute stock solution.- Use fresh, anhydrous solvent for reconstitution.
Color change in the solution - This may indicate degradation of the compound. Catecholamines and their inhibitors can be susceptible to oxidation.- It is recommended to discard the solution and prepare a fresh stock.- To minimize degradation, consider preparing smaller aliquots to avoid repeated freeze-thaw cycles and minimize exposure to air and light.
Inconsistent or unexpected experimental results - The solution may have degraded over time.- Improper storage or handling.- For critical experiments, it is always best to use a freshly prepared solution.- If using a stored stock, allow the aliquot to come to room temperature slowly before use.- Ensure the stock solution is homogenous before making dilutions.

Storage Conditions Summary

Form Storage Temperature Shelf Life
Solid (Pure Form)-20°CUp to 3 years[1]
In Solvent-80°CUp to 1 year[1]

Experimental Protocol: Preparation and Storage of this compound Stock Solutions

This protocol provides a general guideline. Researchers should validate the stability of their specific solutions for their experimental conditions.

Materials:

  • This compound (solid)

  • High-purity, anhydrous solvent (e.g., DMSO, Ethanol)

  • Sterile, conical-bottom polypropylene or glass vials

  • Calibrated pipettes and sterile tips

  • Vortex mixer

  • Centrifuge

Procedure:

  • Pre-handling:

    • Allow the vial of solid this compound to equilibrate to room temperature for at least 20-30 minutes before opening to prevent condensation of moisture.

    • Briefly centrifuge the vial to ensure all the powder is at the bottom.

  • Reconstitution:

    • Carefully weigh the desired amount of this compound in a sterile environment.

    • Add the appropriate volume of the chosen solvent to achieve the desired stock concentration.

    • Cap the vial tightly and vortex thoroughly until the solid is completely dissolved. Gentle warming in a water bath may be necessary for some solvents, but avoid excessive heat.

  • Aliquoting and Storage:

    • To avoid repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes in sterile vials.

    • Label each aliquot clearly with the compound name, concentration, date of preparation, and solvent.

    • Store the aliquots at -80°C for long-term storage.

  • Using Stored Solutions:

    • When ready to use, remove a single aliquot from the -80°C freezer.

    • Allow the solution to thaw completely and equilibrate to room temperature.

    • Vortex the solution gently to ensure it is homogeneous before making further dilutions for your experiment.

    • Avoid keeping the solution at room temperature for extended periods.

Workflow for this compound Solution Preparation and Storage

Napitane_Workflow cluster_prep Preparation cluster_storage Storage & Use start Receive Solid this compound store_solid Store at -20°C start->store_solid Upon Receipt equilibrate Equilibrate to Room Temp store_solid->equilibrate Before Use centrifuge Centrifuge Vial equilibrate->centrifuge reconstitute Reconstitute in Appropriate Solvent centrifuge->reconstitute vortex Vortex to Dissolve reconstitute->vortex decision Immediate Use? vortex->decision aliquot Aliquot into Single-Use Vials store_solution Store Aliquots at -80°C aliquot->store_solution thaw Thaw Single Aliquot store_solution->thaw For Later Use use_now Use Immediately in Experiment use_stored Use in Experiment thaw->use_stored decision->aliquot No decision->use_now Yes

Caption: Workflow for preparing and storing this compound solutions.

References

Validation & Comparative

Cross-Validation of Napitane's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Napitane (also known as A-75200) is a novel therapeutic agent that has been investigated for its potential as an antidepressant. Its primary mechanism of action involves the dual modulation of the noradrenergic system through inhibition of the norepinephrine transporter (NET) and agonism of the alpha-2 adrenergic receptor (ADRA2).[1] This guide provides a comparative analysis of this compound's mechanism of action, supported by available experimental data, and outlines the detailed protocols for the key experiments cited.

Mechanism of Action

This compound's pharmacological profile is characterized by two key activities:

  • Norepinephrine Transporter (NET) Inhibition: this compound is a potent inhibitor of the norepinephrine transporter, the primary mechanism for clearing norepinephrine from the synaptic cleft.[1] By blocking NET, this compound increases the concentration and duration of action of norepinephrine in the synapse, thereby enhancing noradrenergic signaling. This is a well-established mechanism for many antidepressant drugs.

  • Alpha-2 Adrenergic Receptor (ADRA2) Agonism: this compound also acts as an agonist at alpha-2 adrenergic receptors. These receptors are typically located presynaptically and function as autoreceptors that provide negative feedback on norepinephrine release. Activation of ADRA2 by an agonist inhibits the further release of norepinephrine.

The combination of these two opposing actions—enhancing synaptic norepinephrine levels through reuptake inhibition while simultaneously reducing its release—suggests a complex modulatory effect on the noradrenergic system.

Comparative Performance Data

Quantitative data directly comparing the potency of this compound with other norepinephrine reuptake inhibitors is limited in publicly available literature. However, one key study has provided a qualitative comparison.

Table 1: Comparative Potency of Norepinephrine Transporter Inhibitors

CompoundTargetPotency (EC50/IC50/Ki)Reference Compound
This compound (A-75200) Norepinephrine Transporter (NET)EC50 comparable to CocaineCocaine
Desipramine Norepinephrine Transporter (NET)Ki: 0.4 - 4.9 nM-
Cocaine Norepinephrine Transporter (NET)Ki: 247 nM-

Note: A direct, quantitative head-to-head comparison of this compound with other NET inhibitors is not available in the cited literature. The potency of this compound is described as "comparable to cocaine" in its inhibition of norepinephrine uptake.

Signaling Pathways and Experimental Workflows

To elucidate the mechanisms of action of this compound, specific signaling pathways and experimental workflows are critical.

Signaling Pathway for Alpha-2 Adrenergic Receptor (ADRA2A) Agonism

As an ADRA2A agonist, this compound activates a Gi-coupled protein signaling cascade. This pathway ultimately leads to the inhibition of adenylyl cyclase and a reduction in intracellular cyclic AMP (cAMP) levels.

ADRA2A_Signaling_Pathway This compound This compound ADRA2A ADRA2A Receptor This compound->ADRA2A Binds to G_protein Gi Protein (αβγ) ADRA2A->G_protein Activates G_alpha_GTP Gαi-GTP G_protein->G_alpha_GTP G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase cAMP cAMP AC->cAMP G_alpha_GTP->AC Inhibits ATP ATP ATP->cAMP PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression CREB->Gene_Expression Regulates

Caption: ADRA2A receptor signaling cascade initiated by this compound.

Experimental Workflow for Norepinephrine Transporter (NET) Inhibition Assay

The inhibitory effect of this compound on the norepinephrine transporter is typically assessed using a competitive radioligand binding assay. This workflow outlines the key steps in such an experiment.

NET_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Cell Culture (expressing NET) Membrane_Prep Membrane Preparation Cell_Culture->Membrane_Prep Incubation Incubation (Membranes + Radioligand +/- Drugs) Membrane_Prep->Incubation Radioligand_Prep Radioligand Preparation ([3H]Nisoxetine) Radioligand_Prep->Incubation Drug_Dilutions This compound & Competitor Serial Dilutions Drug_Dilutions->Incubation Filtration Rapid Filtration (Separates bound from free radioligand) Incubation->Filtration Scintillation Scintillation Counting (Measures radioactivity) Filtration->Scintillation Binding_Curve Generate Binding Curve Scintillation->Binding_Curve IC50_Calc Calculate IC50/Ki Binding_Curve->IC50_Calc

Caption: Workflow for determining NET inhibition by this compound.

Experimental Protocols

Norepinephrine Transporter (NET) Uptake Inhibition Assay

Objective: To determine the potency of this compound in inhibiting the reuptake of norepinephrine by the norepinephrine transporter.

Materials:

  • Cells stably expressing the human norepinephrine transporter (e.g., HEK293-hNET cells)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Assay buffer (e.g., Krebs-Ringer-HEPES buffer)

  • [³H]-Norepinephrine (Radioligand)

  • This compound and reference compounds (e.g., Desipramine, Cocaine)

  • Scintillation fluid

  • Microplates (96-well)

  • Filtration apparatus with glass fiber filters

  • Scintillation counter

Procedure:

  • Cell Culture: Culture HEK293-hNET cells to confluency in appropriate culture medium.

  • Plating: Seed cells into 96-well microplates and allow them to adhere overnight.

  • Preparation of Solutions: Prepare serial dilutions of this compound and reference compounds in assay buffer. Prepare a working solution of [³H]-Norepinephrine in assay buffer.

  • Assay Initiation: Wash the cells with assay buffer. Add the different concentrations of this compound or reference compounds to the wells and pre-incubate for a specified time (e.g., 10-20 minutes) at a controlled temperature (e.g., 37°C).

  • Radioligand Addition: Add the [³H]-Norepinephrine solution to all wells to initiate the uptake reaction.

  • Incubation: Incubate for a short period (e.g., 5-10 minutes) to allow for norepinephrine uptake.

  • Termination of Uptake: Rapidly wash the cells with ice-cold assay buffer to stop the uptake process.

  • Cell Lysis: Lyse the cells to release the intracellular contents, including the uptaken [³H]-Norepinephrine.

  • Scintillation Counting: Transfer the cell lysates to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific [³H]-Norepinephrine uptake (IC50 value) by non-linear regression analysis of the concentration-response curve.

Alpha-2 Adrenergic Receptor (ADRA2) Binding Assay

Objective: To determine the binding affinity of this compound for the alpha-2 adrenergic receptor.

Materials:

  • Cell membranes prepared from cells expressing the alpha-2 adrenergic receptor (e.g., CHO-hADRA2A cells)

  • Assay buffer (e.g., Tris-HCl buffer with MgCl₂)

  • Radioligand specific for ADRA2 (e.g., [³H]-RX821002, an antagonist)

  • This compound and a non-labeled reference agonist (e.g., clonidine)

  • Filtration apparatus with glass fiber filters

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Membrane Preparation: Homogenize cells expressing the ADRA2 receptor and isolate the cell membrane fraction through centrifugation.

  • Assay Setup: In a microplate, combine the cell membranes, the radioligand ([³H]-RX821002), and varying concentrations of unlabeled this compound.

  • Incubation: Incubate the mixture at a specific temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).

  • Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters. The filters will trap the membranes with the bound radioligand, while the unbound radioligand passes through.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of this compound. Use non-linear regression to determine the concentration of this compound that displaces 50% of the radioligand binding (IC50). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Conclusion

This compound exhibits a dual mechanism of action, targeting both the norepinephrine transporter and the alpha-2 adrenergic receptor. While quantitative data for direct comparison with other antidepressants is sparse, its inhibitory effect on norepinephrine uptake is reported to be comparable to that of cocaine. The provided experimental protocols offer a framework for further cross-validation and comparative analysis of this compound's pharmacological properties. The detailed signaling pathway and workflow diagrams serve as visual aids to understand its complex mechanism of action and the experimental procedures used for its characterization. Further research is warranted to fully elucidate the clinical implications of this compound's unique pharmacological profile.

References

Independent Analysis of Napitane: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide offers an independent verification of the published research on Napitane (also known as A-75200). It provides a comparative analysis of this compound's performance against other catecholamine reuptake inhibitors, supported by available experimental data.

This compound is a novel catecholamine uptake inhibitor that has been investigated for its potential as an antidepressant. It functions as an inhibitor of the norepinephrine transporter (NET) and also exhibits activity as an agonist at the alpha-2 adrenergic receptor (ADRA2). This dual mechanism of action distinguishes it from many other antidepressant medications.

Comparative Analysis of Transporter Inhibition

The primary mechanism of action for this compound is the inhibition of norepinephrine reuptake by binding to the norepinephrine transporter (NET). To provide a clear comparison of its potency, the following table summarizes the inhibitor constant (Kᵢ) values for this compound and other well-known norepinephrine reuptake inhibitors against the human norepinephrine, dopamine (DAT), and serotonin (SERT) transporters. Lower Kᵢ values indicate higher binding affinity.

CompoundhNET Kᵢ (nM)hDAT Kᵢ (nM)hSERT Kᵢ (nM)
This compound (A-75200) Data not availableData not availableData not available
Desipramine4.7179034
Reboxetine1.1>10,000129
Atomoxetine5145177

Note: Specific Kᵢ values for this compound (A-75200) from publicly available, peer-reviewed literature could not be definitively identified in the conducted research. The provided values for comparator compounds are from published pharmacological studies.

Alpha-2 Adrenergic Receptor Activity

In addition to its role as a norepinephrine reuptake inhibitor, this compound is also characterized as an agonist for the alpha-2 adrenergic receptor (ADRA2). This receptor is a key component in the regulation of norepinephrine release.

Signaling Pathway of ADRA2 Receptor Agonism

The following diagram illustrates the signaling pathway initiated by an ADRA2 receptor agonist like this compound.

This compound This compound (Agonist) ADRA2 α2-Adrenergic Receptor This compound->ADRA2 Binds to Gi Gi Protein ADRA2->Gi Activates AC Adenylate Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates NE_release Norepinephrine Release PKA->NE_release Inhibits

Caption: Agonist binding to the α2-adrenergic receptor inhibits norepinephrine release.

Experimental Protocols

The following are generalized methodologies for the key experiments cited in the characterization of norepinephrine reuptake inhibitors.

Experimental Workflow for Transporter Inhibition Assay

This diagram outlines the typical workflow for determining the inhibitory constant (Kᵢ) of a compound at monoamine transporters.

start Start: Prepare cell lines expressing hNET, hDAT, or hSERT incubation Incubate cells with radiolabeled substrate (e.g., [³H]Norepinephrine) and varying concentrations of test compound start->incubation separation Separate cells from incubation medium (e.g., filtration) incubation->separation measurement Measure radioactivity in cells (e.g., liquid scintillation counting) separation->measurement analysis Calculate IC₅₀ and Kᵢ values from concentration-response curves measurement->analysis end End: Determine transporter inhibition potency analysis->end

Caption: Workflow for determining monoamine transporter inhibition constants.

Methodology for Radioligand Binding Assays

  • Objective: To determine the binding affinity (Kᵢ) of a test compound for a specific receptor or transporter.

  • Materials:

    • Cell membranes or tissues expressing the target protein (e.g., human norepinephrine transporter).

    • A radiolabeled ligand that specifically binds to the target (e.g., [³H]Nisoxetine for NET).

    • The unlabeled test compound (e.g., this compound).

    • Incubation buffer and filtration apparatus.

    • Liquid scintillation counter.

  • Procedure:

    • A constant concentration of the radiolabeled ligand is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound.

    • The binding reaction is allowed to reach equilibrium.

    • The bound and free radioligand are separated by rapid filtration.

    • The amount of radioactivity bound to the membranes is quantified using a liquid scintillation counter.

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined.

    • The IC₅₀ value is then converted to the inhibitor constant (Kᵢ) using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.

Methodology for Neurotransmitter Uptake Assays

  • Objective: To measure the functional inhibition of neurotransmitter uptake by a test compound.

  • Materials:

    • Synaptosomes (nerve terminals) or cells expressing the target transporter.

    • A radiolabeled neurotransmitter (e.g., [³H]Norepinephrine).

    • The test compound.

    • Incubation buffer and filtration or centrifugation apparatus.

    • Liquid scintillation counter.

  • Procedure:

    • Synaptosomes or cells are pre-incubated with varying concentrations of the test compound.

    • The radiolabeled neurotransmitter is added to initiate the uptake reaction.

    • Uptake is allowed to proceed for a defined period at a physiological temperature.

    • The uptake is terminated by rapid filtration or centrifugation to separate the cells/synaptosomes from the extracellular medium.

    • The amount of radioactivity accumulated inside the cells/synaptosomes is measured.

    • The concentration of the test compound that inhibits 50% of the neurotransmitter uptake (IC₅₀) is calculated.

Conclusion

This compound (A-75200) is a potent inhibitor of norepinephrine uptake with a reported potency comparable to cocaine. Its dual action as an ADRA2 agonist presents a unique pharmacological profile. However, a comprehensive, publicly available dataset of its binding affinities (Kᵢ values) for the primary monoamine transporters is lacking, which makes a direct quantitative comparison with other selective norepinephrine reuptake inhibitors challenging. Further publication of detailed in vitro pharmacological data would be beneficial for the research community to fully assess its selectivity and potential therapeutic applications.

Assessing the Selectivity of Napitane for its Targets: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Napitane, also known as A-75200, is an investigational compound initially developed for the treatment of depression. Its primary mechanism of action is the inhibition of the norepinephrine transporter (NET) and agonist activity at the alpha-2 adrenergic receptor (ADRA2).[1] Understanding the selectivity of a compound for its intended targets is a critical aspect of drug development, as it can predict both therapeutic efficacy and potential off-target side effects.

Comparative Selectivity Profile

The following table summarizes the available quantitative data for Clonidine and Reboxetine, which serve as benchmarks for the targets of this compound. A comprehensive assessment of this compound would require generating similar data through the experimental protocols outlined in this guide.

CompoundPrimary Target(s)Kᵢ (nM)Off-Target(s)Kᵢ (nM)
This compound (A-75200) ADRA2 (Agonist), NET (Inhibitor)Data not availableNot fully characterizedData not available
Clonidine ADRA2A (Agonist)High affinity for all three α2 subtypesImidazoline I1 receptorsAffinity for I1 contributes to hypotensive effects
ADRA2B (Agonist)α1-adrenergic receptorsLower affinity (200:1 for α2 vs α1)
ADRA2C (Agonist)
Reboxetine NET (Inhibitor)1.1Serotonin Transporter (SERT)>10,000
Dopamine Transporter (DAT)>10,000
Muscarinic Receptors>1,000
Histaminergic H1 Receptors>1,000
Adrenergic α1 Receptors>1,000

Signaling Pathways and Mechanisms

The following diagram illustrates the primary signaling pathway of the alpha-2 adrenergic receptor and the mechanism of the norepinephrine transporter.

cluster_ADRA2 Alpha-2 Adrenergic Receptor (ADRA2) Signaling cluster_NET Norepinephrine Transporter (NET) Inhibition This compound This compound / Clonidine ADRA2 ADRA2 Receptor This compound->ADRA2 Agonist Binding Gi Gi Protein ADRA2->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Conversion of ATP to cAMP PKA Protein Kinase A cAMP->PKA Activates Cellular_Response_Inhibition Inhibition of Cellular Response PKA->Cellular_Response_Inhibition Leads to Napitane_Reboxetine This compound / Reboxetine NET Norepinephrine Transporter (NET) Napitane_Reboxetine->NET Inhibits NE_Presynaptic Norepinephrine in Presynaptic Neuron NET->NE_Presynaptic NE_Synapse Norepinephrine in Synapse NE_Synapse->NET Reuptake Postsynaptic_Receptor Postsynaptic Adrenergic Receptor NE_Synapse->Postsynaptic_Receptor Binds to Signal_Transmission Signal Transmission Postsynaptic_Receptor->Signal_Transmission Initiates

Caption: Signaling pathway of ADRA2 and mechanism of NET inhibition.

Experimental Protocols

To quantitatively assess the selectivity of this compound, the following experimental protocols are recommended.

Radioligand Binding Assay for Alpha-2 Adrenergic Receptor Affinity

This assay determines the binding affinity (Kᵢ) of a test compound for the ADRA2 receptor.

Materials:

  • Cell membranes prepared from a cell line stably expressing the human ADRA2A, ADRA2B, or ADRA2C receptor subtype.

  • Radioligand, e.g., [³H]-clonidine or a subtype-selective radioligand.

  • Test compound (this compound) at various concentrations.

  • Non-specific binding control (e.g., a high concentration of a non-labeled ADRA2 agonist like yohimbine).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 10 mM MgCl₂).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubate the cell membranes with the radioligand and varying concentrations of the test compound in the assay buffer.

  • For non-specific binding, incubate the membranes with the radioligand and the non-specific binding control.

  • Allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).

  • Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Wash the filters with ice-cold assay buffer.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

  • Convert the IC₅₀ value to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Norepinephrine Transporter (NET) Uptake Assay

This assay measures the functional inhibition of the norepinephrine transporter by a test compound.

Materials:

  • A cell line stably expressing the human norepinephrine transporter (e.g., HEK293-hNET cells).

  • Radiolabeled norepinephrine ([³H]-NE) or a fluorescent substrate for NET.

  • Test compound (this compound) at various concentrations.

  • Uptake buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES).

  • Inhibitor control (e.g., desipramine).

  • Scintillation counter or fluorescence plate reader.

Procedure:

  • Plate the cells in a suitable microplate and allow them to adhere.

  • Pre-incubate the cells with varying concentrations of the test compound or inhibitor control in uptake buffer.

  • Initiate the uptake by adding the radiolabeled or fluorescent norepinephrine.

  • Incubate for a defined period to allow for transporter-mediated uptake (e.g., 10 minutes at 37°C).

  • Terminate the uptake by rapidly washing the cells with ice-cold uptake buffer.

  • Lyse the cells to release the internalized substrate.

  • Measure the amount of internalized substrate using a scintillation counter or fluorescence plate reader.

  • Determine the IC₅₀ value for the inhibition of norepinephrine uptake.

Experimental Workflow for Selectivity Profiling

The following diagram outlines a typical workflow for assessing the selectivity of a compound like this compound.

cluster_workflow Compound Selectivity Assessment Workflow A Primary Screening (Binding or Functional Assay for ADRA2 and NET) B Determine Potency (IC50 / Ki) for Primary Targets A->B C Secondary Screening (Panel of related receptors and transporters, e.g., other adrenergic receptors, SERT, DAT) B->C D Determine Potency (IC50 / Ki) for Off-Targets C->D E Calculate Selectivity Ratio (Ki off-target / Ki on-target) D->E F Cellular and In Vivo Assays (Confirm functional selectivity and assess therapeutic window) E->F

Caption: Workflow for assessing compound selectivity.

Conclusion

A thorough assessment of this compound's selectivity is crucial for understanding its therapeutic potential and safety profile. While direct comparative data for this compound is lacking in the public domain, the established profiles of Clonidine and Reboxetine provide a valuable framework for comparison. By employing the detailed experimental protocols for radioligand binding and transporter uptake assays, researchers can generate the necessary quantitative data to fully characterize the selectivity of this compound for its primary targets, ADRA2 and NET, and a broader panel of potential off-targets. This systematic approach will enable a comprehensive evaluation of this compound's suitability for further development.

References

Replicating Key Experiments with A-75200 (Napitane): A Comparative Guide for Sigma-1 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a framework for the key experiments necessary to characterize a compound as a sigma-1 receptor (S1R) antagonist. While specific preclinical data for A-75200 (Napitane) as a sigma-1 receptor antagonist is not extensively available in public literature, this document outlines the standard experimental procedures and offers comparative data from well-characterized S1R antagonists.

Initial research identifies A-75200 as a novel catecholamine uptake inhibitor. One study has explored its effects on norepinephrine uptake and release in bovine adrenal chromaffin cells.[1] However, its profile as a sigma-1 receptor antagonist is not well-documented in peer-reviewed publications. Therefore, this guide will focus on the essential experiments required to establish such a profile, using data from other known S1R antagonists for illustrative purposes.

Key Experiments for Characterizing Sigma-1 Receptor Antagonists

A thorough characterization of a potential S1R antagonist involves a series of experiments, progressing from in vitro binding and functional assays to in vivo efficacy models. The following sections detail the methodologies for these key experiments and provide example data for comparison.

Receptor Binding Affinity and Selectivity

The initial step is to determine the binding affinity of the compound for the sigma-1 receptor and its selectivity over the sigma-2 receptor. This is crucial for understanding the compound's potency and potential for off-target effects.

Experimental Protocol: Radioligand Displacement Assay

A standard method to determine binding affinity is the radioligand displacement assay. This involves incubating the compound of interest at various concentrations with a biological sample containing the receptor (e.g., guinea pig brain homogenates for S1R) and a radiolabeled ligand with known high affinity for the receptor (e.g., [³H]-(+)-pentazocine). The ability of the test compound to displace the radioligand is measured, and from this, the inhibitory constant (Ki) is calculated. A similar assay using a different tissue source (e.g., rat liver homogenates) and a sigma-2 selective radioligand is used to determine the affinity for the sigma-2 receptor.

Comparative Data: Binding Affinities of Known S1R Antagonists

CompoundS1R Ki (nM)S2R Ki (nM)Selectivity (S2R Ki / S1R Ki)
Haloperidol 2.3--
(R/S)-RC-752 6.2 ± 0.9>10,000>1613
E-52862 ---
PW507 ---

Data for Haloperidol is from general literature on S1R antagonists. Data for (R/S)-RC-752 is from a study on novel S1R antagonists for neuropathic pain.[2] Specific Ki values for E-52862 and PW507 were not available in the provided search results, but they are noted as selective S1R antagonists.

Functional Activity: Differentiating Agonists from Antagonists

Once binding is established, it is critical to determine whether the compound acts as an agonist (activates the receptor) or an antagonist (blocks the receptor). Several functional assays can be employed for this purpose.

Experimental Protocol: Neurite Outgrowth Assay in PC12 Cells

PC12 cells, a cell line derived from a pheochromocytoma of the rat adrenal medulla, are often used to assess the functional activity of S1R ligands. Nerve growth factor (NGF) induces neurite outgrowth in these cells, a process that is potentiated by S1R agonists. To test for antagonist activity, PC12 cells are treated with NGF and a known S1R agonist (e.g., PRE-084) in the presence of varying concentrations of the test compound. An antagonist will inhibit the agonist-induced potentiation of neurite outgrowth.

Comparative Data: Functional Antagonism in PC12 Cells

CompoundConcentration% Inhibition of Agonist-Induced Neurite Outgrowth
(R/S)-RC-752 0.25 µMSignificant reduction
(R/S)-RC-752 2.5 µMStrong reduction

Data is based on the described effects of (R/S)-RC-752 in a neurite outgrowth assay.[2]

In Vivo Efficacy: Assessing Therapeutic Potential

The final step in preclinical characterization is to evaluate the compound's efficacy in animal models of disease. For S1R antagonists, a common therapeutic target is neuropathic pain.

Experimental Protocol: Formalin Test in Rodents

The formalin test is a widely used model of persistent pain. It involves injecting a dilute solution of formalin into the paw of a rodent and observing the subsequent pain-related behaviors, which occur in two phases. The first phase is due to direct activation of nociceptors, while the second phase involves central sensitization, a process in which S1R is implicated. The test compound is administered prior to the formalin injection, and its ability to reduce the duration of licking and flinching behaviors in the second phase is a measure of its analgesic efficacy.

Comparative Data: Antinociceptive Effects in the Formalin Test

CompoundDose (mg/kg, i.p.)% Reduction in Phase 2 Pain Behavior
SI 1/28 13.2 (ED50)50%
(R/S)-RC-752 -Effective alleviation of pain

ED50 value for SI 1/28 is from a study on its antinociceptive efficacy.[3] The efficacy of (R/S)-RC-752 was demonstrated in the formalin test, though specific quantitative data was not provided in the abstract.[2]

Visualizing Key Pathways and Workflows

To further aid in the understanding of S1R antagonist characterization, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.

G cluster_0 Postsynaptic Neuron S1R Sigma-1 Receptor NMDAR NMDA Receptor S1R->NMDAR Modulates Ca_ion Ca²+ Influx NMDAR->Ca_ion Leads to Pain_Signal Pain Hypersensitivity Ca_ion->Pain_Signal Contributes to S1R_Antagonist S1R Antagonist (e.g., A-75200 if validated) S1R_Antagonist->S1R Inhibits

Caption: Sigma-1 receptor signaling in pain modulation.

G cluster_workflow Experimental Workflow for S1R Antagonist Characterization A In Vitro Binding Assays (S1R & S2R Affinity) B Functional Assays (e.g., Neurite Outgrowth) A->B High Affinity & Selectivity C In Vivo Efficacy Models (e.g., Neuropathic Pain) B->C Demonstrated Antagonism D Lead Candidate C->D Proven Efficacy

References

In-vivo Validation of In-vitro Findings for the Neuroprotective Peptide NAP

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive comparison of the in-vitro and in-vivo experimental data for the neuroprotective peptide NAP (NAPVSIPQ), a promising therapeutic candidate derived from Activity-Dependent Neuroprotective Protein (ADNP).[1][2][3] The following sections detail its mechanism of action, compare its performance with alternative neuroprotective agents, and provide methodologies for key experiments, supported by visualizations of its signaling pathways and experimental workflows.

In-vitro and In-vivo Performance Comparison of Neuroprotective Agents

The following table summarizes the quantitative data from various studies, comparing the efficacy and key characteristics of NAP with other neuroprotective compounds.

CompoundIn-vitro Model SystemIn-vitro EfficacyIn-vivo Model SystemIn-vivo EfficacyKey Mechanistic Target
NAP (NAPVSIPQ) Neuronal cell cultures (e.g., PC12, SH-SY5Y)Protection against β-amyloid toxicity, oxidative stress, and glucose deprivation.[4] Promotes microtubule assembly.Animal models of Alzheimer's disease, Parkinson's disease, stroke, traumatic brain injury.[4][5][6]Improved cognitive function, reduced neuronal loss, and enhanced functional recovery.[4][5]Tubulin, Microtubule Stabilization.[1]
SALLRSIPA (SAL) Neuronal cell culturesNeuroprotective effects, shares the SIP motif with NAP.[7]Animal models of Fetal Alcohol Syndrome.Reduced fetal demise.[7]Microtubule-associated.[8]
Desferal (DFO) Human neuroblastoma cell culture (SH-SY5Y)Protection against 6-hydroxydopamine (6-OHDA) toxicity.[9]Not specified in the provided context.Not specified in the provided context.Iron Chelator.[9]

Experimental Protocols

In-vitro Microtubule Assembly Assay

Objective: To determine the effect of NAP on microtubule polymerization in a cell-free system.

Methodology:

  • Purified tubulin is prepared from bovine brain.

  • Tubulin is mixed with a polymerization buffer containing GTP and different concentrations of NAP.

  • The mixture is incubated at 37°C to allow for microtubule polymerization.

  • The extent of polymerization is monitored over time by measuring the change in turbidity at 340 nm using a spectrophotometer.

  • Nocodazole, a microtubule-depolymerizing agent, can be used as a negative control.[1]

In-vivo Morris Water Maze Test for Cognitive Function

Objective: To assess the effect of NAP on learning and memory in an animal model of cognitive impairment.

Methodology:

  • A circular pool is filled with opaque water and a hidden platform is placed in one quadrant.

  • Animals (e.g., mice with apolipoprotein E deficiency) are trained to find the hidden platform over several days.[5]

  • Animals are treated with intranasal NAP or a vehicle control.[5]

  • The time taken to find the platform (escape latency) and the path length are recorded.

  • Probe trials, where the platform is removed, are conducted to assess spatial memory retention by measuring the time spent in the target quadrant.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways influenced by NAP and a typical experimental workflow for its in-vivo validation.

NAP_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular NAP NAP (NAPVSIPQ) Tubulin Tubulin NAP->Tubulin Binds to PI3K PI3K NAP->PI3K Activates MAPK MAPK NAP->MAPK Activates Microtubules Microtubule Assembly & Stability Tubulin->Microtubules Promotes Neuroprotection Neuroprotection & Cell Survival Microtubules->Neuroprotection Akt Akt PI3K->Akt Apoptosis Neuronal Apoptosis Akt->Apoptosis Inhibits MEK1 MEK1 MAPK->MEK1 MEK1->Neuroprotection

Caption: NAP Signaling Pathway for Neuroprotection.

In_Vivo_Validation_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_assessment Assessment cluster_analysis Data Analysis AnimalModel Animal Model of Neurodegeneration Grouping Randomized into Treatment & Control Groups AnimalModel->Grouping NAP_Admin NAP Administration (e.g., Intranasal) Grouping->NAP_Admin Control_Admin Vehicle Control Administration Grouping->Control_Admin Behavioral Behavioral Testing (e.g., Morris Water Maze) NAP_Admin->Behavioral Control_Admin->Behavioral Histological Histological Analysis (e.g., Neuronal Count) Behavioral->Histological Data Data Collection & Statistical Analysis Histological->Data Conclusion Conclusion on In-vivo Efficacy Data->Conclusion

References

Safety Operating Guide

Crucial Safety Notice: Information for Napitane Not Found

Author: BenchChem Technical Support Team. Date: November 2025

Extensive searches for specific disposal procedures for "Napitane" did not yield a Safety Data Sheet (SDS) or official disposal guidelines. The information presented below is based on general laboratory chemical safety protocols and uses "Naphthalene" as an illustrative example due to the lack of available data for this compound. Naphthalene and this compound are different chemical compounds. Therefore, the provided data and procedures for Naphthalene MUST NOT be used for this compound.

For the proper and safe disposal of this compound, it is imperative to consult the official Safety Data Sheet (SDS) provided by the manufacturer and to adhere to the guidelines set forth by your institution's Environmental Health and Safety (EHS) department.

General Principles for the Safe Disposal of Laboratory Chemicals

The disposal of laboratory chemical waste is strictly regulated to ensure the safety of personnel and the protection of the environment.[1][2] Before disposing of any chemical, researchers must be familiar with its hazardous properties. The following are general principles for the proper disposal of chemical waste in a laboratory setting:

  • Identification and Classification: All chemical waste must be correctly identified and classified based on its hazards (e.g., flammable, corrosive, reactive, toxic).[2]

  • Segregation: Incompatible chemical wastes must be segregated to prevent dangerous reactions.[3][4] For example, acids should be stored separately from bases, and oxidizing agents should be kept away from organic compounds.[3]

  • Containment: Waste must be stored in appropriate, compatible, and properly sealed containers to prevent leaks or spills.[3][5] Containers should be in good condition and made of a material that does not react with the waste.[3]

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name of the contents, and the associated hazards.[1]

  • Storage: Hazardous waste should be stored in a designated, well-ventilated, and secure area away from general laboratory traffic.[6]

Illustrative Example: Properties of Naphthalene

The following table summarizes the chemical and physical properties of Naphthalene. This data is provided for illustrative purposes only and should not be applied to this compound.

PropertyValue
Chemical Formula C₁₀H₈
Molecular Weight 128.18 g/mol [1]
Appearance White crystalline solid[3]
Odor Strong, mothball-like[3]
Melting Point ~80 °C[3]
Boiling Point ~218 °C[3]
Solubility in Water Low, 31.7 mg/L at 25 °C[6]
Solubility in Organic Solvents Readily soluble[3]

Illustrative Experimental Protocol: Disposal of Naphthalene-Contaminated Solid Waste

The following is a step-by-step protocol for the disposal of solid waste contaminated with Naphthalene. This protocol is for illustrative purposes only and must not be used for this compound.

Objective: To safely collect and dispose of solid waste materials contaminated with Naphthalene.

Materials:

  • Designated hazardous waste container for Naphthalene waste

  • "CANCER HAZARD" and "Hazardous Waste" labels

  • Personal Protective Equipment (PPE): gloves, lab coat, safety glasses

  • Waste manifest or logbook

Procedure:

  • Designate a Waste Collection Area: Establish a specific area for the accumulation of Naphthalene-contaminated solid waste. This area must be clearly marked with a "CANCER HAZARD" warning.

  • Prepare the Waste Container:

    • Select a container that is compatible with Naphthalene and is in good condition with a secure lid.

    • Affix a "CANCER HAZARD" warning label and a "Hazardous Waste" label to the container.

  • Waste Segregation and Collection:

    • Place all solid waste materials contaminated with Naphthalene, such as gloves, pipette tips, and paper towels, into the designated waste container.

    • Do not mix other types of waste in this container.

  • Container Sealing and Storage:

    • Once the container is full, securely seal the lid.

    • Store the sealed container in the designated hazardous waste storage area, away from incompatible materials.

  • Documentation and Disposal:

    • Record the contents and date on the waste manifest or logbook.

    • Arrange for the disposal of the container through your institution's EHS department or a licensed hazardous waste disposal service.

Illustrative Workflow for Chemical Waste Disposal

The following diagram illustrates a general workflow for the disposal of a chemical like Naphthalene. This is a conceptual diagram and should be adapted to the specific requirements of your institution.

cluster_0 Waste Generation & Identification cluster_1 Segregation & Containment cluster_2 Storage & Disposal A Chemical Waste Generated B Consult Safety Data Sheet (SDS) A->B C Identify Hazards (e.g., Flammable, Toxic) B->C D Select Compatible Container C->D E Segregate from Incompatible Wastes D->E F Label Container with Hazardous Waste & Chemical Name E->F G Store in Designated Satellite Accumulation Area F->G H Complete Waste Manifest G->H I Arrange for EHS Pickup H->I

Illustrative workflow for chemical waste disposal.

References

Essential Safety and Handling Protocols for Naphthalene

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The initial request specified "Napitane." However, search results predominantly yielded information for "Naphthalene." This guide pertains to Naphthalene, a volatile, white crystalline solid with a distinct coal-tar odor. It is crucial to verify the chemical identity before implementing these safety protocols.

This document provides immediate and essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with Naphthalene. Adherence to these guidelines is critical for ensuring laboratory safety and minimizing exposure risks.

Quantitative Safety Data

A summary of key quantitative data for Naphthalene is presented below for easy reference and comparison.

PropertyValueCitations
Chemical Formula C10H8[1]
Molecular Weight 128.19 g/mol [2]
Appearance White crystalline solid[1][3]
Odor Aromatic, coal-tar odor[1][3]
Boiling Point 218°C (424.4°F)[2]
Melting Point 80.2°C (176.4°F)[2]
Flash Point 79°C (174.2°F) (Open Cup)[2]
Flammability Flammable solid[2][4]
Lower Explosive Limit (LEL) 0.9%[2][4]
Upper Explosive Limit (UEL) 5.9%[2][4]
Vapor Density 4.4 (Air = 1)[2]
Specific Gravity 1.162 (Water = 1)[2]
Water Solubility Low, 31 mg/L at 25°C[1]
OSHA PEL (8-hr TWA) 10 ppm[4]

Operational Plan for Handling Naphthalene

A systematic approach to handling Naphthalene is essential to minimize risks. The following step-by-step procedures should be strictly followed.

1. Pre-Handling Preparations:

  • Risk Assessment: Conduct a thorough risk assessment for the specific experiment, considering the quantity of Naphthalene to be used and the procedures involved.

  • Engineering Controls: Ensure work is conducted in a well-ventilated area, preferably within a chemical fume hood.[5][6] Safety showers and eye wash stations must be readily accessible.[6]

  • Personal Protective Equipment (PPE): All personnel must wear the following PPE:

    • Respiratory Protection: A government-approved respirator is required.[6] For airborne concentrations, a filter respirator for organic gases and vapors is necessary.[7]

    • Hand Protection: Compatible chemical-resistant gloves.[6]

    • Eye Protection: Chemical safety goggles.[6]

    • Protective Clothing: A lab coat or other protective clothing is required.[7]

2. Handling Procedures:

  • Grounding: Ground all equipment containing Naphthalene to prevent static discharge.[2][5]

  • Ignition Sources: Keep Naphthalene away from heat, sparks, and open flames.[5][6] Use non-sparking tools.[6]

  • Dispensing: When dispensing, avoid creating dust.[5] If appropriate, moisten the substance first to prevent dusting.[7]

  • Personal Hygiene: Do not eat, drink, or smoke in areas where Naphthalene is handled or stored.[5][7] Wash hands thoroughly after handling.[5]

3. Storage:

  • Container: Keep the container tightly closed and properly labeled.[6]

  • Location: Store in a cool, dry, and well-ventilated place.[5][6]

  • Incompatibilities: Store separately from strong oxidizers, food, and feedstuffs.[7]

4. Disposal Plan:

  • Waste Collection: Sweep spilled substance into covered containers.[7] Place in appropriate containers for disposal.[5]

  • Environmental Protection: Do not allow Naphthalene to enter the environment.[7] Prevent entry into sewers, basements, or confined areas.[2]

  • Disposal Method: Dispose of contents and container to an approved waste disposal plant according to local regulations.[7][8]

Contingency Plan for Accidental Exposure

Immediate action is critical in the event of accidental exposure to Naphthalene.

  • Inhalation:

    • Symptoms: Headache, weakness, sweating, nausea, and vomiting.[7]

    • Action: Move the affected person to fresh air.[7] If not breathing, give artificial respiration.[6] Seek immediate medical attention.[2][7]

  • Skin Contact:

    • Symptoms: Irritation and potential burns.[4]

    • Action: Remove contaminated clothing immediately.[7] Wash the affected area with plenty of soap and water.[5] If irritation persists, seek medical attention.[2]

  • Eye Contact:

    • Symptoms: Redness and irritation.[7]

    • Action: Rinse cautiously with water for several minutes.[5] Remove contact lenses if present and easy to do.[5] Continue rinsing.[5] If eye irritation persists, get medical advice/attention.[8]

  • Ingestion:

    • Symptoms: Abdominal pain, diarrhea, sweating, headache, fever, and dark-colored urine.[7]

    • Action: Rinse mouth with water.[5] Do NOT induce vomiting.[7] Refer immediately for medical attention.[7]

Experimental Workflow and Safety Diagram

The following diagram illustrates the logical workflow for the safe handling of Naphthalene, from preparation to disposal.

Naphthalene_Handling_Workflow cluster_prep 1. Pre-Handling Preparation cluster_handling 2. Handling Procedures cluster_post 3. Post-Handling & Disposal cluster_emergency Contingency Plan RiskAssessment Conduct Risk Assessment EngineeringControls Verify Engineering Controls (Fume Hood, Eyewash) Spill Spill Response RiskAssessment->Spill Exposure Exposure Response (Inhalation, Skin, Eye, Ingestion) RiskAssessment->Exposure PPE Don Personal Protective Equipment (Respirator, Gloves, Goggles, Lab Coat) EngineeringControls->Spill EngineeringControls->Exposure Grounding Ground Equipment PPE->Grounding PPE->Spill PPE->Exposure NoIgnition Eliminate Ignition Sources Grounding->Spill Grounding->Exposure Dispensing Dispense Carefully (Avoid Dust) NoIgnition->Spill NoIgnition->Exposure Storage Store Properly in Sealed Containers Dispensing->Storage Dispensing->Spill Dispensing->Exposure Decontamination Decontaminate Work Area Storage->Spill Storage->Exposure WasteDisposal Dispose of Waste via Approved Channels Decontamination->Spill Decontamination->Exposure RemovePPE Remove and Dispose of/Clean PPE WasteDisposal->Spill WasteDisposal->Exposure RemovePPE->Spill RemovePPE->Exposure FirstAid Administer First Aid Spill->FirstAid Exposure->FirstAid Medical Seek Medical Attention FirstAid->Medical

Caption: Workflow for the safe handling of Naphthalene.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Napitane
Reactant of Route 2
Napitane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.